Sniper(abl)-024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H61F3N8O9S |
|---|---|
Molecular Weight |
1031.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
InChI Key |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Sniper(abl)-024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of Sniper(abl)-024, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. It includes a summary of its efficacy, detailed experimental protocols, and visualizations of its molecular pathway and experimental workflows.
Core Mechanism: Targeted Protein Degradation
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of specific target proteins.[1] This technology is a subset of the broader category of Proteolysis Targeting Chimeras (PROTACs).
The molecular architecture of this compound consists of three key components:
-
A target-binding ligand: GNF5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain.[2][3]
-
An E3 ligase-recruiting ligand: A derivative of LCL161, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1) and the X-linked inhibitor of apoptosis protein (XIAP), both of which are E3 ubiquitin ligases.[4]
-
A chemical linker: This connects the GNF5 and LCL161 derivative moieties, enabling the formation of a ternary complex.
The fundamental mechanism of action of this compound is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It acts as a molecular bridge, bringing the BCR-ABL protein into close proximity with the cIAP1/XIAP E3 ligases. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein.
Quantitative Efficacy Data
The efficacy of this compound and related compounds is quantified by the DC50 value, which represents the concentration of the compound required to reduce the level of the target protein by 50%. The following table summarizes the DC50 values for a series of SNIPER(ABL) compounds, as determined in K562 chronic myelogenous leukemia (CML) cells.
| Compound ID | ABL Inhibitor | IAP Ligand | DC50 (µM) |
| This compound | GNF5 | LCL161 derivative | 5 |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 |
| Sniper(abl)-050 | Imatinib | MV-1 | > 30 |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 0.01 |
Data sourced from Shibata N, et al. Cancer Sci. 2017.
Downstream Signaling Consequences
The degradation of the BCR-ABL protein by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation of CML cells. Key downstream targets of BCR-ABL include Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL). The degradation of BCR-ABL results in a decrease in the phosphorylation of these downstream effectors, ultimately suppressing cancer cell growth.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the protocols described in Shibata N, et al. Cancer Science, 2017.
Cell Culture
-
Cell Lines: K562, KCL-22, and KU-812 (BCR-ABL positive CML cells); HL-60, MOLT-4, and Jurkat (BCR-ABL negative leukemia cells); SK-9 (T315I mutant BCR-ABL).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation
This protocol outlines the workflow to assess the degradation of BCR-ABL and the phosphorylation status of its downstream targets.
-
Cell Treatment: K562 cells were incubated with varying concentrations of SNIPER(ABL) compounds or a vehicle control (DMSO) for 6 hours.
-
Lysis: After treatment, cells were collected, washed with PBS, and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.
-
Electrophoresis and Transfer: Cell lysates were subjected to SDS-PAGE and the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ABL, phosphorylated STAT5, phosphorylated CrkL, and GAPDH (as a loading control).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Growth Inhibition Assay (WST-1 Assay)
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Addition: Various concentrations of SNIPER(ABL) compounds were added to the wells.
-
Incubation: The plates were incubated for 48 hours.
-
WST-1 Reagent: A WST-1 (Water Soluble Tetrazolium salt) reagent was added to each well and incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Ubiquitination Analysis
-
UPS Inhibition: To confirm the involvement of the ubiquitin-proteasome system, K562 cells were pre-treated with a ubiquitin-activating enzyme inhibitor (MLN7243) before the addition of the SNIPER compound.
-
IAP Knockdown: To identify the specific E3 ligases involved, cIAP1 and XIAP expression was downregulated using shRNA-mediated gene silencing prior to treatment with the SNIPER compound.
-
Analysis: The levels of BCR-ABL were then assessed by Western blotting as described above. A rescue of BCR-ABL degradation upon UPS inhibition or IAP knockdown confirms their role in the mechanism.
References
An In-depth Technical Guide to Sniper(abl)-024: Structure, Composition, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-024 is a chimeric small molecule designed as a degrader of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) class of molecules, this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the targeted degradation of BCR-ABL. This technical guide provides a comprehensive overview of the structure, composition, and mechanism of action of this compound, including its synthesis, key quantitative data, and the signaling pathways it perturbs. Detailed experimental protocols are provided to facilitate further research and development.
Structure and Composition
This compound is a heterobifunctional molecule comprising three key components: a ligand for the target protein (BCR-ABL), a ligand for an E3 ubiquitin ligase (IAP), and a chemical linker that connects the two.
-
Target Ligand: The BCR-ABL-binding moiety of this compound is GNF5, an allosteric inhibitor of the ABL kinase.
-
E3 Ligase Ligand: To recruit the ubiquitin machinery, this compound incorporates a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ligase activity.
-
Linker: A flexible polyethylene glycol (PEG)-based linker connects the GNF5 and LCL161 derivative moieties, providing the necessary spatial orientation for the formation of a productive ternary complex between BCR-ABL and IAP.
The complete chemical structure of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₂H₆₁F₃N₈O₈S |
| Molecular Weight | 1031.15 g/mol |
| CAS Number | 2222355-77-1 |
Mechanism of Action
This compound operates through the principles of targeted protein degradation. By simultaneously binding to both the BCR-ABL protein and an IAP E3 ligase, it induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. This targeted degradation approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzymatic activity of the target protein.
Mechanism of Action of this compound.
Quantitative Data
The primary quantitative measure of this compound's efficacy is its half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein.
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | K562 | 5 µM | [1][2] |
Note: Detailed binding affinity data for this compound to BCR-ABL and IAPs are not publicly available. For reference, the related, more potent compound SNIPER(ABL)-39 (composed of dasatinib and an LCL161 derivative) exhibits the following binding affinities:
Table 3: Binding Affinities of SNIPER(ABL)-39 (for reference)
| Target | IC50 |
| ABL | 0.54 nM |
| cIAP1 | 10 nM |
| cIAP2 | 12 nM |
| XIAP | 50 nM |
Impact on BCR-ABL Signaling Pathway
The degradation of BCR-ABL by this compound leads to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Key pathways affected include:
-
STAT5 Pathway: BCR-ABL constitutively activates STAT5, a transcription factor that promotes cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
CrkL Pathway: CrkL is a major substrate of BCR-ABL, and its phosphorylation is a hallmark of BCR-ABL activity.
BCR-ABL Signaling and Inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of the GNF5 and LCL161 derivative moieties via a PEG linker. A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the supplementary information of Shibata et al., 2017, Cancer Science.
Synthesis Workflow.
Cell Culture
-
Cell Line: K562 (human CML cell line)
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for DC50 Determination
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry and Analysis: Quantify band intensities using image analysis software. Normalize BCR-ABL levels to the loading control. Plot the percentage of remaining BCR-ABL against the log concentration of this compound and fit a dose-response curve to calculate the DC50 value.
Cell Viability Assay
-
Cell Seeding: Seed K562 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values.
Conclusion
This compound is a valuable research tool for studying the targeted degradation of the BCR-ABL oncoprotein. Its well-defined trimodular structure allows for the systematic investigation of the SNIPER platform. While more potent analogs have been developed, the foundational data and methodologies associated with this compound provide a solid framework for the design and evaluation of novel protein degraders. Further studies are warranted to explore its full therapeutic potential and to elucidate the detailed structural and kinetic parameters of its ternary complex formation.
References
An In-depth Technical Guide to Sniper(abl)-024: A GNF-5 and LCL161 Derivative Conjugate for Targeted BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sniper(abl)-024, a novel chimeric molecule designed for the targeted degradation of the oncoprotein BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This is achieved by conjugating a BCR-ABL inhibitor, GNF-5, with a derivative of the Inhibitor of Apoptosis Protein (IAP) antagonist, LCL161. This document details the quantitative data, experimental protocols, and underlying signaling pathways related to this compound and its constituent components.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule that brings together the BCR-ABL protein and an E3 ubiquitin ligase, specifically cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
-
GNF-5: A selective, non-ATP competitive allosteric inhibitor of Bcr-Abl. It binds to the myristate-binding site of the ABL kinase domain.
-
LCL161: A potent IAP antagonist that mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases). It binds to the BIR domains of IAPs, leading to the degradation of cIAPs and the release of caspases from XIAP-mediated inhibition. The derivative of LCL161 used in this compound is designed to effectively recruit IAPs to the target protein. The use of a high-affinity IAP ligand like an LCL161 derivative is crucial for the development of potent SNIPER molecules.
The conjugation of GNF-5 and the LCL161 derivative via a linker creates this compound, which acts as a molecular bridge to induce the degradation of BCR-ABL.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its individual components.
| Compound | Target(s) | Assay Type | Cell Line(s) | Value | Reference(s) |
| This compound | BCR-ABL | Protein Degradation | K562 | DC50: 5 µM | [1][2][3][4][5] |
| GNF-5 | Bcr-Abl (wild-type) | Kinase Inhibition | - | IC50: 220 nM | |
| Bcr-Abl (T315I mutant) | Kinase Inhibition | - | - | ||
| LCL161 | XIAP | Inhibition | HEK293 | IC50: 35 nM | |
| cIAP1 | Inhibition | MDA-MB-231 | IC50: 0.4 nM | ||
| Hep3B | Anti-proliferative | Hep3B | IC50: 10.23 µM | ||
| PLC5 | Anti-proliferative | PLC5 | IC50: 19.19 µM |
Table 1: Potency and Efficacy of this compound and its Components.
Signaling Pathways
The mechanism of action of this compound involves the modulation of two critical signaling pathways: the BCR-ABL signaling pathway and the IAP-mediated apoptosis pathway.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. GNF-5, as an allosteric inhibitor, modulates the kinase activity of BCR-ABL, while this compound induces its complete degradation, thereby shutting down all downstream signaling.
Caption: The BCR-ABL signaling cascade and points of intervention by GNF-5 and this compound.
IAP-Mediated Apoptosis Pathway and SNIPER Mechanism
IAPs, such as XIAP and cIAP1/2, are key regulators of apoptosis, primarily by inhibiting caspases. LCL161 and its derivatives mimic SMAC, an endogenous IAP antagonist, thereby promoting apoptosis. This compound hijacks this system by recruiting cIAP1/XIAP to BCR-ABL, leading to its ubiquitination and proteasomal degradation.
Caption: IAP-mediated apoptosis pathway and the mechanism of BCR-ABL degradation by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key experiments for its characterization.
Synthesis of this compound
The synthesis of this compound involves the conjugation of GNF-5 and a derivative of LCL161 through a polyethylene glycol (PEG) linker. The following is a generalized step-by-step protocol based on the published synthesis scheme.
Materials:
-
GNF-5 carboxylic acid derivative
-
LCL161 amine derivative
-
PEG linker with appropriate functional groups (e.g., amine and carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Activation of GNF-5 Carboxylic Acid: Dissolve the GNF-5 carboxylic acid derivative in an anhydrous aprotic solvent such as DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature to activate the carboxylic acid.
-
Coupling with PEG Linker: To the activated GNF-5, add the amine-functionalized PEG linker. Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
-
Purification of GNF-5-Linker Conjugate: Upon completion, quench the reaction and purify the GNF-5-linker conjugate using column chromatography or preparative HPLC.
-
Activation of GNF-5-Linker Carboxylic Acid: If the PEG linker has a terminal carboxylic acid, activate it using a similar procedure as in step 1.
-
Coupling with LCL161 Amine Derivative: Add the LCL161 amine derivative to the activated GNF-5-linker conjugate. Allow the reaction to proceed to completion.
-
Final Purification: Purify the final product, this compound, using preparative HPLC to obtain a high-purity compound.
-
Characterization: Confirm the identity and purity of this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Determination of DC50 for this compound
This protocol outlines the determination of the half-maximal degradation concentration (DC50) of this compound in K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-Abl) and anti-GAPDH (or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, harvest the cells and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BCR-ABL and the loading control using image analysis software.
-
Normalize the BCR-ABL band intensity to the loading control for each sample.
-
Calculate the percentage of BCR-ABL remaining relative to the vehicle control.
-
Plot the percentage of remaining BCR-ABL against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
-
In Vitro Kinase Assay for GNF-5 (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of GNF-5 against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Abl kinase substrate peptide (e.g., EAIYAAPFAKKK)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
GNF-5 stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of GNF-5 in kinase reaction buffer. Prepare a solution of Bcr-Abl kinase and substrate peptide in kinase reaction buffer. Prepare an ATP solution in kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the GNF-5 dilutions, the Bcr-Abl kinase/substrate solution, and initiate the reaction by adding the ATP solution. Include controls for no inhibitor and no enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each GNF-5 concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the GNF-5 concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro IAP Binding Assay for LCL161 (IC50 Determination)
This protocol outlines a method to determine the IC50 of LCL161 for IAP proteins (e.g., XIAP, cIAP1).
Materials:
-
Recombinant human XIAP or cIAP1 BIR3 domain
-
Fluorescently labeled SMAC-derived peptide (e.g., AVPI)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Pluronic F-127)
-
LCL161 stock solution in DMSO
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of LCL161 in assay buffer. Prepare a solution of the IAP protein and the fluorescently labeled SMAC peptide in assay buffer.
-
Binding Reaction: In a 384-well plate, add the LCL161 dilutions and the IAP/fluorescent peptide solution. Include controls for no inhibitor (maximum polarization) and no IAP protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of binding for each LCL161 concentration. Plot the percentage of inhibition against the logarithm of the LCL161 concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Ubiquitination Assay
This protocol is designed to demonstrate that this compound induces the ubiquitination of BCR-ABL in cells.
Materials:
-
K562 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BCR-ABL antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Western blotting reagents as described in section 4.2.
Procedure:
-
Cell Treatment: Treat K562 cells with this compound and a vehicle control. A co-treatment with a proteasome inhibitor (MG132) is recommended to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Immunoprecipitation: Immunoprecipitate BCR-ABL from the cell lysates using an anti-BCR-ABL antibody and Protein A/G agarose beads.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL. A smear or ladder of high molecular weight bands will indicate polyubiquitination.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the development and evaluation of this compound.
Caption: A flowchart depicting the key stages in the synthesis and preclinical evaluation of this compound.
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its study. For further details, researchers are encouraged to consult the cited literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
In Vitro Efficacy of Sniper(abl)-024 in CML Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro efficacy of Sniper(abl)-024, a novel PROTAC (Proteolysis Targeting Chimera) designed to target the BCR-ABL oncoprotein for degradation in Chronic Myeloid Leukemia (CML). This compound represents a promising therapeutic strategy by leveraging the ubiquitin-proteasome system to eliminate the key driver of CML.
Core Concept and Mechanism of Action
This compound is a heterobifunctional molecule that links the ABL kinase inhibitor GNF-5 to a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161. This unique structure allows this compound to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase, specifically IAPs. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct advantage over simple kinase inhibition by removing the entire oncoprotein, potentially mitigating resistance mechanisms associated with kinase domain mutations.
Quantitative Efficacy Data
The primary measure of efficacy for a PROTAC is its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein). The effect on cell viability is typically assessed by the IC50 value (the concentration required to inhibit 50% of cell proliferation).
Protein Degradation
In the Philadelphia chromosome-positive (Ph+) CML cell line K562, this compound induces the degradation of the BCR-ABL protein.
| Compound | Cell Line | DC50 (BCR-ABL Degradation) | Reference |
| This compound | K562 | 5 µM | [1] |
Note: Further quantitative data on the anti-proliferative effects (IC50) of this compound in a broader range of CML cell lines is not extensively available in the public domain. The primary literature focuses on the more potent analog, SNIPER(ABL)-39.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of this compound and related compounds.
Cell Culture
-
Cell Line: K562 (human CML blast crisis, Ph+) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of the BCR-ABL protein following treatment with this compound.
Workflow Diagram:
Caption: Western Blotting Workflow for BCR-ABL Degradation.
Detailed Steps:
-
Cell Treatment: K562 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for BCR-ABL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay is used to determine the effect of this compound on the proliferation and viability of CML cells.
Workflow Diagram:
Caption: Cell Viability Assay (WST-8) Workflow.
Detailed Steps:
-
Cell Seeding: CML cells (e.g., K562) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubated overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound. A vehicle control group is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C.
-
WST-8 Addition: Following the incubation period, WST-8 reagent is added to each well.
-
Final Incubation and Measurement: The plate is incubated for an additional 1 to 4 hours, allowing viable cells to convert the WST-8 reagent into a colored formazan product. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Analysis
The degradation of BCR-ABL by this compound is expected to lead to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells. Key downstream effectors include STAT5 and CrkL. The phosphorylation status of these proteins can be assessed by western blotting using phospho-specific antibodies.
Signaling Pathway Diagram:
Caption: this compound Mechanism and Impact on BCR-ABL Signaling.
Experimental Approach:
To investigate the effect of this compound on downstream signaling, K562 cells would be treated with the compound for a defined period. Cell lysates would then be subjected to western blotting as described above, using primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL). A decrease in the levels of p-STAT5 and p-CrkL following treatment with this compound would indicate successful inhibition of the BCR-ABL signaling pathway.
Conclusion
This compound demonstrates the potential of targeted protein degradation as a therapeutic strategy for CML. Its ability to induce the degradation of the BCR-ABL oncoprotein in vitro provides a strong rationale for further investigation. Future studies should aim to establish a more comprehensive profile of its anti-proliferative activity across a panel of CML cell lines, including those with TKI resistance mutations, and to further elucidate its impact on downstream signaling pathways. This detailed in vitro characterization will be crucial for the continued development of this and other next-generation CML therapies.
References
In-Depth Technical Guide: Potency and Mechanism of Sniper(abl)-024
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DC50 value, potency, and mechanism of action of Sniper(abl)-024, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). The information is tailored for professionals in the fields of oncology, drug discovery, and molecular biology.
Core Concepts: Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce the targeted degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components:
-
A ligand for the target protein: It incorporates GNF5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain of BCR-ABL.
-
A ligand for an E3 ubiquitin ligase: It features a derivative of LCL161, which binds to the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.
-
A linker: A chemical linker connects the two ligands, enabling the formation of a ternary complex between BCR-ABL and an IAP E3 ligase.
Quantitative Potency of this compound
The primary measure of potency for a protein degrader is its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Value | Cell Line | Description |
| DC50 | 5 µM | K562 (Human CML cell line) | Concentration of this compound required to induce 50% degradation of the BCR-ABL protein.[1][2][3][4][5] |
Mechanism of Action: Targeted Protein Degradation
This compound induces the degradation of BCR-ABL through the following steps, which are initiated by the formation of a ternary complex.
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and an IAP E3 ligase (such as cIAP1 or XIAP), bringing them into close proximity.
-
Ubiquitination: The recruited IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell.
-
Recycling: this compound is then released and can bind to another BCR-ABL protein and IAP E3 ligase, acting catalytically to induce further degradation.
References
Preliminary Research Applications of Sniper(abl)-024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-024 is a novel heterobifunctional molecule designed for targeted protein degradation. As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it represents a promising therapeutic strategy for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myelogenous Leukemia (CML). This document provides a comprehensive overview of the preliminary research applications of this compound, detailing its mechanism of action, experimental protocols, and key preclinical findings.
Introduction
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myelogenous Leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and off-target effects persist. Targeted protein degradation offers an alternative therapeutic modality. This compound is a proteolysis-targeting chimera (PROTAC) that specifically targets the BCR-ABL protein for degradation.[1] It is composed of three key components: a ligand that binds to the ABL kinase (GNF5), a ligand for an E3 ubiquitin ligase (a derivative of LCL161 which binds to Inhibitor of Apoptosis Proteins or IAPs), and a linker connecting the two.[2][3][4][5] This design allows this compound to recruit the cellular ubiquitin-proteasome system to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The GNF5 moiety of this compound binds to the myristoyl pocket of the ABL kinase domain of the BCR-ABL protein. Simultaneously, the LCL161 derivative portion binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCR-ABL protein molecules.
Quantitative Preclinical Data
The primary measure of a degrader's potency is its half-maximal degradation concentration (DC50). For this compound, the reported DC50 for BCR-ABL protein reduction is 5µM.
| Compound | Target Protein | DC50 | Cell Line | Reference |
| This compound | BCR-ABL | 5 µM | Not Specified |
Key Experimental Protocols
The following are generalized protocols based on standard methodologies for evaluating PROTAC molecules. For specific details, consulting the primary literature is recommended.
Cell Culture
K562 cells, a human immortalized myelogenous leukemia cell line that is positive for the BCR-ABL fusion gene, are commonly used for in vitro studies. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.
Workflow:
Methodology:
-
Cell Treatment: Seed K562 cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BCR-ABL protein levels to the loading control.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of BCR-ABL-positive cells.
Methodology:
-
Cell Seeding: Seed K562 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Downstream Signaling Pathway Analysis
Degradation of BCR-ABL by this compound is expected to inhibit its downstream signaling pathways, which are crucial for CML cell proliferation and survival. Key downstream targets include STAT5 and CrkL. The phosphorylation status of these proteins can be assessed by Western blotting using phospho-specific antibodies.
Conclusion and Future Directions
This compound is a valuable research tool for studying the effects of BCR-ABL protein degradation. The preliminary data demonstrates its ability to induce the degradation of its target protein. Further research is warranted to optimize its potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models of CML will be crucial to assess its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and other targeted protein degraders.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
Methodological & Application
Application Notes and Protocols: Sniper(abl)-024 for K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-024 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This compound is composed of GNF-5, an allosteric inhibitor of the ABL kinase, linked to a derivative of LCL161, a ligand for Inhibitor of Apoptosis Proteins (IAPs).[1][2] This bifunctional molecule brings the BCR-ABL protein into proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[3][4][5] These application notes provide detailed protocols for studying the effects of this compound in the K562 human CML cell line, which endogenously expresses the BCR-ABL protein.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade the BCR-ABL protein. The GNF-5 moiety binds to the myristoyl pocket of the ABL kinase domain, while the LCL161 derivative recruits IAP E3 ligases, such as cIAP1 and XIAP. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.
Data Presentation
Quantitative Analysis of this compound Activity in K562 Cells
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (BCR-ABL Degradation) | 5 µM | K562 | |
| Incubation Time for Degradation | 6 hours | K562 |
Note: The DC₅₀ value represents the concentration of this compound required to degrade 50% of the BCR-ABL protein. The 6-hour time point is a common initial time point for assessing degradation for SNIPER(ABL) compounds.
Experimental Protocols
K562 Cell Culture
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium (e.g., Gibco™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Humidified incubator (37°C, 5% CO₂)
-
Sterile culture flasks and plates
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Prior to experimentation, ensure the cells are in the logarithmic growth phase and exhibit >95% viability.
BCR-ABL Degradation Assay
Objective: To determine the concentration-dependent degradation of BCR-ABL protein by this compound in K562 cells.
Materials:
-
Cultured K562 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-GAPDH (or β-actin/β-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on the DC₅₀ is 0.1, 0.5, 1, 5, 10, and 25 µM. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound or vehicle control and incubate for 6 hours.
-
After incubation, collect the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of K562 cells.
Materials:
-
Cultured K562 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plate for 48-72 hours.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure the luminescent signal.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: BCR-ABL Signaling Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for Sniper(abl)-024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-024 is a novel heterobifunctional molecule designed for targeted protein degradation. It belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). This compound is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeleloid Leukemia (CML).[1][2][3][4][5] This molecule consists of an ABL kinase inhibitor (GNF5) linked to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases. By simultaneously binding to BCR-ABL and an IAP, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzymatic activity of their targets. These application notes provide a comprehensive guide to designing and performing key cell-based assays to characterize the activity of this compound.
Mechanism of Action of this compound
The fundamental principle behind this compound is to hijack the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL oncoprotein. The molecule acts as a molecular bridge, bringing the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP) into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. Understanding these pathways is essential for designing assays to assess the functional consequences of BCR-ABL degradation.
Experimental Workflow for Characterizing this compound
A systematic approach is recommended to fully characterize the cellular activity of this compound. The following workflow outlines the key experiments, from initial confirmation of target degradation to the assessment of downstream functional effects.
Data Presentation
Table 1: In Vitro Activity of this compound in K562 Cells
| Parameter | Value | Assay |
| DC50 (BCR-ABL Degradation) | 5 µM | Western Blot |
| Dmax (BCR-ABL Degradation) | >90% (at 10 µM, 24h) | Western Blot |
| IC50 (Cell Viability) | ~1-5 µM (estimated) | MTT/CCK-8 Assay |
| Apoptosis Induction | Concentration-dependent increase | Annexin V/PI Staining |
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
Objective: To determine the extent of this compound-induced degradation of the BCR-ABL protein in a relevant cell line (e.g., K562).
Materials:
-
K562 cells (human CML cell line expressing BCR-ABL)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BCR-ABL, anti-phospho-STAT5, anti-phospho-CrkL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed K562 cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for various time points (e.g., 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BCR-ABL, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of this compound on the viability and proliferation of CML cells.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.
Materials:
-
K562 cells
-
This compound
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed K562 cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the treated samples to the control.
-
Protocol 4: Immunoprecipitation for Ubiquitination of BCR-ABL
Objective: To confirm that this compound induces the ubiquitination of BCR-ABL.
Materials:
-
K562 cells
-
This compound
-
DMSO
-
MG132
-
Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
Anti-BCR-ABL antibody
-
Protein A/G agarose or magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat K562 cells with this compound and MG132 as described in the Western blot protocol.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BCR-ABL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL. The membrane can then be stripped and re-probed with an anti-BCR-ABL antibody to confirm the presence of the immunoprecipitated protein.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that the compound is fully dissolved in DMSO and then diluted in culture medium to avoid precipitation.
-
Antibody Specificity: Use well-validated antibodies for all Western blotting and immunoprecipitation experiments.
-
Loading Controls: Always include a reliable loading control in Western blot experiments to ensure equal protein loading.
-
Controls: Include appropriate controls in all assays, including vehicle-only controls and, where applicable, a known inhibitor of the pathway as a positive control. For PROTAC experiments, an inactive epimer or a molecule lacking the E3 ligase ligand can serve as a negative control.
-
Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before starting any experiment.
References
- 1. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Assay: Protac activity at CRBN/BCR-ABL in human K562 cells assessed as reduction in BCR-ABL protein levels at 100 nM incubated for 36 hrs by Western ... - ChEMBL [ebi.ac.uk]
- 5. neb.com [neb.com]
Application Note: Western Blot Protocol for Measuring BCR-ABL Degradation by Sniper(abl)-024
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results in the expression of the oncogenic BCR-ABL fusion protein.[1] This constitutively active tyrosine kinase drives uncontrolled cell proliferation through various signaling pathways.[1] While tyrosine kinase inhibitors (TKIs) have been effective, challenges such as drug resistance remain.[2] Targeted protein degradation has emerged as a promising therapeutic strategy to overcome these limitations.[3]
This application note provides a detailed protocol for utilizing Western blotting to measure the degradation of the BCR-ABL protein induced by Sniper(abl)-024. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules that induce proteasomal degradation of target proteins.[4] this compound conjugates a GNF5 ABL inhibitor with an LCL161 derivative (an IAP ligand) to recruit an E3 ubiquitin ligase to BCR-ABL, leading to its ubiquitination and subsequent degradation.
Mechanism of Action: this compound
SNIPERs function by hijacking the cell's ubiquitin-proteasome system (UPS). This compound forms a ternary complex between the BCR-ABL protein and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome. This process effectively eliminates the target protein, offering a distinct advantage over simple inhibition.
Caption: this compound mediated degradation of BCR-ABL via the Ubiquitin-Proteasome System.
Experimental Workflow
The following diagram outlines the key steps for assessing protein degradation using Western blot analysis. This workflow ensures a systematic approach from cell treatment to data analysis, providing reproducible results for quantifying the efficacy of this compound.
Caption: Experimental workflow for Western blot analysis of this compound-mediated degradation.
Detailed Experimental Protocol
This protocol details the steps for measuring the degradation of BCR-ABL in a CML cell line (e.g., K562) following treatment with this compound.
1. Materials and Reagents
-
Cell Line: K562 (human CML cell line expressing BCR-ABL).
-
Compound: this compound (MedChemExpress, HY-111862).
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (Recipe below).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Laemmli Sample Buffer (4x).
-
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktail.
-
Reagents:
-
BCA Protein Assay Kit.
-
Acrylamide/Bis-acrylamide solution.
-
PVDF or Nitrocellulose membrane.
-
Methanol.
-
Non-fat dry milk or Bovine Serum Albumin (BSA).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
Antibodies: See Table 1 for recommendations.
2. Cell Culture and Treatment
-
Culture K562 cells in suspension according to standard protocols. Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-only control (DMSO). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Incubate the cells for a desired time course (e.g., 6, 12, 18, or 24 hours).
3. Sample Preparation (Cell Lysis)
-
After treatment, transfer cells from each well to a separate 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.
-
Add 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each cell pellet.
-
Vortex briefly and incubate on ice for 30 minutes, with periodic vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the denatured samples and a pre-stained protein ladder into the wells of an 8% SDS-polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. For a high molecular weight protein like BCR-ABL (~210 kDa), a wet transfer at 4°C overnight or for 2-4 hours is recommended.
6. Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-ABL or anti-BCR) diluted in blocking buffer overnight at 4°C with gentle agitation (see Table 1 for dilutions).
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three to five times for 5 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation.
7. Data Analysis and Quantification
-
Quantify the band intensities for BCR-ABL and the loading control (e.g., α-Tubulin or GAPDH) using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the BCR-ABL band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control. The degradation concentration 50 (DC50) for this compound is reported to be 5μM.
Data Presentation
Summarize quantitative results in a table to facilitate clear comparison between different treatment conditions.
| Treatment | Concentration (µM) | Normalized BCR-ABL Level (%) (Mean ± SD) | % Degradation |
| Vehicle (DMSO) | - | 100 ± 5.2 | 0 |
| This compound | 1.0 | 85 ± 6.1 | 15 |
| This compound | 5.0 | 48 ± 4.5 | 52 |
| This compound | 10.0 | 21 ± 3.8 | 79 |
Note: Data shown are for illustrative purposes only.
Key Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease/phosphatase inhibitors fresh. |
| TBST (1x) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST. |
| Sample Buffer (4x) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh). |
Recommended Antibodies
Table 1: Primary Antibody Recommendations
| Target Protein | Host Species | Application | Recommended Dilution | Supplier (Example) |
| BCR | Rabbit | WB | 1:1000 | Cell Signaling |
| c-Abl | Rabbit | WB | 1:1000 | Cell Signaling |
| GAPDH | Rabbit | WB | 1:1000 - 1:2000 | Cell Signaling |
| α-Tubulin | Mouse | WB | 1:2000 | Sigma-Aldrich |
| β-Actin | Mouse | WB | 1:2000 | Sigma-Aldrich |
References
Application Notes and Protocols for Sniper(abl)-024 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Sniper(abl)-024, a potent and specific degrader of the oncogenic BCR-ABL protein, for in vitro cell culture experiments.
Introduction
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of the BCR-ABL fusion protein.[1][2][3][4][5] This molecule is a proteolysis-targeting chimera (PROTAC) that consists of an ABL kinase inhibitor (GNF5) and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161), connected by a linker. By simultaneously binding to both BCR-ABL and an IAP E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. This targeted protein degradation offers a promising therapeutic strategy for chronic myelogenous leukemia (CML) and other BCR-ABL positive cancers.
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1031.15 g/mol | |
| DC50 | 5 µM | |
| Recommended Solvent | DMSO | |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is based on recommendations for similar compounds and general laboratory practice. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 1031.15 g/mol * Volume (L)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1031.15 g/mol * 0.001 L = 10.31 mg
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Workflow for Cell-Based Assay
Caption: Workflow for evaluating this compound activity.
In Vitro Cell-Based Assay for BCR-ABL Degradation
This protocol describes the treatment of K562 cells, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL protein, with this compound to assess its degradation activity.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours before treatment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Add the diluted this compound or vehicle control to the corresponding wells.
-
Incubate the cells for 6 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Transfer the cell suspension from each well to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Add 100 µL of cold cell lysis buffer (with protease and phosphatase inhibitors) to each cell pellet.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting for BCR-ABL
This is a general protocol for detecting BCR-ABL protein levels by Western blotting.
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCR-ABL
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all lysates with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the BCR-ABL band intensity to the corresponding loading control band intensity. The DC50 value can then be calculated from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Sniper(abl)-024 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies using Sniper(abl)-024, a novel BCR-ABL protein degrader, in mouse models of chronic myeloid leukemia (CML). The protocols and data presented are based on established methodologies for similar compounds and xenograft models, offering a robust framework for preclinical evaluation.
Introduction
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation.[1][2][3][4] It functions by conjugating the ABL kinase inhibitor GNF5 to a ligand for the Inhibitor of Apoptosis Protein (IAP), thereby recruiting the E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation offers a promising therapeutic strategy for CML. Preclinical in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The most relevant in vivo model for this purpose is a xenograft mouse model using a BCR-ABL-positive human CML cell line, such as K562.
Data Presentation
Due to the absence of publicly available in vivo data specifically for this compound, the following tables provide an illustrative representation of expected quantitative data based on studies with other BCR-ABL degraders and general xenograft experiments. These tables should be used as a template for presenting experimental findings.
Table 1: Illustrative Tumor Growth Inhibition (TGI) in K562 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1500 ± 250 | 0 |
| This compound | 25 | Intraperitoneal (i.p.) | Daily | 750 ± 150 | 50 |
| This compound | 50 | Intraperitoneal (i.p.) | Daily | 300 ± 100 | 80 |
| Positive Control (e.g., Dasatinib) | 10 | Oral (p.o.) | Daily | 450 ± 120 | 70 |
Table 2: Representative Pharmacokinetic (PK) Parameters in Mice
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| This compound | 25 | Intravenous (i.v.) | 1200 | 0.25 | 3600 | 4 |
| This compound | 50 | Intraperitoneal (i.p.) | 800 | 1 | 4800 | 6 |
Table 3: Example Pharmacodynamic (PD) Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Time Point (h) | BCR-ABL Protein Level in Tumor (% of Control) | pCrkL Level in Tumor (% of Control) |
| Vehicle Control | - | 24 | 100 ± 15 | 100 ± 12 |
| This compound | 50 | 6 | 40 ± 10 | 35 ± 8 |
| This compound | 50 | 24 | 25 ± 8 | 20 ± 5 |
| This compound | 50 | 48 | 60 ± 12 | 55 ± 10 |
Experimental Protocols
K562 Cell Culture and Preparation
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cells in the exponential growth phase.
-
Prior to injection, harvest cells by centrifugation.
-
Resuspend the cell pellet in sterile PBS.
-
Determine cell viability and count using Trypan Blue exclusion. A viability of >95% is required.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL. Keep on ice until injection.
K562 Xenograft Mouse Model Establishment
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice.
-
K562 cell suspension (prepared as above)
-
1 mL syringes with 27-gauge needles
-
Calipers
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the K562 cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Start tumor volume measurements once tumors are palpable (typically 5-7 days post-injection).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Formulation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles for the appropriate administration route
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock solution with the appropriate vehicle components. The final DMSO concentration should be kept low (e.g., ≤10%).
-
Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection).
-
The vehicle control group should receive the same volume of the vehicle solution without the compound.
-
Monitor the body weight of the mice daily as an indicator of toxicity.
Efficacy Evaluation
Protocol:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting) and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic (PD) Analysis - Western Blotting
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Antibodies: anti-BCR-ABL, anti-pCrkL, anti-GAPDH (loading control)
Protocol:
-
Homogenize the frozen tumor tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BCR-ABL, pCrkL, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.
References
Application Note: Immunoprecipitation Protocol for Studying the Sniper(abl)-024 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML). Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have revolutionized CML treatment. However, acquired resistance remains a significant clinical challenge. A novel therapeutic strategy involves the use of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). Sniper(abl)-024 is a bifunctional molecule designed to induce the degradation of the BCR-ABL oncoprotein. It achieves this by forming a ternary complex between BCR-ABL, an E3 ubiquitin ligase, and itself. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
This compound is composed of GNF5, an allosteric inhibitor that binds to the myristate-binding site of ABL kinase, and a derivative of LCL161, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) and cIAP2, which function as E3 ubiquitin ligases.[1][2][3][4][5] By bringing BCR-ABL and cIAP1/2 into close proximity, this compound facilitates the transfer of ubiquitin to BCR-ABL, marking it for destruction by the proteasome. Understanding the formation and dynamics of this ternary complex is crucial for elucidating the mechanism of action of this compound and for the development of more effective cancer therapeutics.
This application note provides a detailed protocol for the immunoprecipitation of the this compound-mediated ternary complex (BCR-ABL, this compound, and cIAP1) from cell lysates. A two-step co-immunoprecipitation (Co-IP) strategy is also described to rigorously confirm the composition of the ternary complex.
Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation and survival. This compound induces the degradation of BCR-ABL, thereby inhibiting these oncogenic signals.
Caption: BCR-ABL signaling and this compound mechanism.
Experimental Protocols
Materials and Reagents
Cell Lines:
-
K562 (human CML cell line, BCR-ABL positive)
-
HEK293T (for potential overexpression studies)
Reagents:
-
This compound (MedChemExpress or other reputable supplier)
-
MG132 (proteasome inhibitor)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Protein A/G magnetic beads
-
Anti-BCR/ABL antibody (for immunoprecipitation and western blot)
-
Anti-cIAP1 antibody (for immunoprecipitation and western blot)
-
Anti-phospho-Tyrosine antibody (for western blot)
-
Anti-GAPDH or Anti-β-actin antibody (loading control for western blot)
-
Normal Rabbit or Mouse IgG (isotype control)
-
Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer
-
Elution Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Co-IP Lysis/Wash Buffer Recipe (Modified RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktail (add fresh)
Elution Buffer Recipe:
-
Glycine-HCl, pH 2.5-3.0
-
Or 2x Laemmli sample buffer (for direct western blot analysis)
Experimental Workflow
Caption: Immunoprecipitation workflow for ternary complex analysis.
Step-by-Step Protocol: Single-Step Co-Immunoprecipitation
-
Cell Culture and Treatment:
-
Culture K562 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.
-
Pre-treat cells with 10 µM MG132 for 1-2 hours to prevent the degradation of the ternary complex.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 4-6 hours. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Co-IP Lysis/Wash Buffer (1 mL per 10^7 cells) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add 20-30 µL of Protein A/G magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate. Use 500-1000 µg of total protein for each immunoprecipitation.
-
Add 2-5 µg of the primary antibody (e.g., anti-BCR/ABL or anti-cIAP1) to the lysate.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, for native elution, use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately with 1 M Tris, pH 8.5.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies (e.g., anti-BCR/ABL, anti-cIAP1, anti-phospho-Tyrosine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Step-by-Step Protocol: Two-Step Co-Immunoprecipitation for Ternary Complex Confirmation
This method provides more definitive evidence of a ternary complex.
-
First Immunoprecipitation:
-
Perform the immunoprecipitation as described in steps 1-6 of the single-step protocol, using an antibody against the first component of the complex (e.g., anti-BCR/ABL).
-
Instead of eluting with a denaturing buffer, use a gentle elution method. For example, if using a FLAG-tagged protein, elute with a FLAG peptide. For untagged proteins, a milder non-ionic detergent-based elution buffer can be optimized.
-
-
Second Immunoprecipitation:
-
Take the eluate from the first IP and perform a second immunoprecipitation using an antibody against the second component of the complex (e.g., anti-cIAP1).
-
Follow steps 4-8 of the single-step protocol for this second IP.
-
-
Analysis:
-
Analyze the final eluate by western blotting for the presence of all three components: BCR-ABL and cIAP1. The detection of both proteins in the final eluate provides strong evidence for their co-existence in a complex.
-
Data Presentation
Quantitative data from co-immunoprecipitation experiments can be obtained by densitometry analysis of the western blot bands. The intensity of the co-immunoprecipitated protein is normalized to the amount of the immunoprecipitated protein.
Table 1: Quantification of this compound-mediated Ternary Complex Formation
| Treatment | IP Antibody | Co-IP Protein | Relative Band Intensity (Co-IP / IP) | Fold Change (vs. Vehicle) |
| Vehicle | Anti-BCR/ABL | cIAP1 | 0.15 | 1.0 |
| This compound | Anti-BCR/ABL | cIAP1 | 0.85 | 5.7 |
| Vehicle | Anti-cIAP1 | BCR-ABL | 0.12 | 1.0 |
| This compound | Anti-cIAP1 | BCR-ABL | 0.78 | 6.5 |
| This compound | Isotype IgG | cIAP1 / BCR-ABL | 0.02 | N/A |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal of co-immunoprecipitated protein | - Interaction is weak or transient.- Antibody is not suitable for IP.- Lysis buffer is too stringent.- Insufficient protein in the lysate. | - Cross-link proteins before lysis.- Test different antibodies.- Use a milder lysis buffer (e.g., with lower detergent concentration).- Increase the amount of starting material. |
| High background/non-specific binding | - Insufficient pre-clearing.- Inadequate washing.- Antibody cross-reactivity.- High antibody concentration. | - Increase pre-clearing time or bead volume.- Increase the number of washes or the stringency of the wash buffer.- Use a different antibody or a more specific one.- Titrate the antibody concentration. |
| Co-IP of proteins in the negative control | - Non-specific binding to beads.- Non-specific binding to the isotype control IgG. | - Increase pre-clearing stringency.- Use a different isotype control or beads from a different manufacturer. |
Conclusion
This application note provides a comprehensive set of protocols for the immunoprecipitation and characterization of the this compound-mediated ternary complex. The successful application of these methods will enable researchers to investigate the molecular interactions that are fundamental to the mechanism of action of this novel class of targeted protein degraders. The insights gained from these studies will be invaluable for the ongoing development of SNIPERs and other targeted protein degradation technologies for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
Determining the Optimal Concentration of Sniper(abl)-024 for Cell Treatment: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal working concentration of Sniper(abl)-024 for in vitro cell treatment. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein.[1][2][3] The protocols herein describe a systematic approach to assess the efficacy of this compound by evaluating its impact on cell viability, the extent of BCR-ABL protein degradation, and its effect on downstream signaling pathways.
Introduction
This compound is a novel targeted protein degrader that facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[4] This molecule is a heterobifunctional compound that conjugates the ABL kinase inhibitor GNF5 with a derivative of the IAP ligand LCL161. This design enables the recruitment of cellular Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases, to the BCR-ABL protein, leading to its targeted degradation. The degradation of BCR-ABL is expected to inhibit downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, thereby suppressing cancer cell proliferation and survival.
Determining the optimal concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects. This guide provides a workflow and detailed protocols for a dose-response analysis of this compound in a relevant cancer cell line (e.g., K562).
Product Information
| Product Name | This compound |
| Target | BCR-ABL Protein |
| Mechanism of Action | Targeted Protein Degrader (SNIPER) |
| Composition | GNF5 (ABL inhibitor) conjugated to an LCL161 derivative (IAP ligand) |
| Reported DC₅₀ | ~5 µM for BCR-ABL reduction |
| Storage | Store at -20°C. Protect from light. |
I. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow to determine its optimal concentration.
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: K562 (human chronic myelogenous leukemia) cells are recommended as they endogenously express the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use.
-
Cell Seeding and Treatment:
-
For viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For protein analysis, seed cells in 6-well plates at a density of 1 x 10⁶ cells per well.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
B. Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed and treat cells in a 96-well plate as described in section II.A.
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used for background correction.
-
Calculate cell viability as a percentage of the vehicle-treated control.
C. Protocol 2: Western Blot for Protein Degradation and Signaling Analysis
This protocol is used to quantify the levels of BCR-ABL and key downstream signaling proteins.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-phospho-CrkL (Tyr207), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
D. Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol can be used to confirm the formation of the BCR-ABL :: this compound :: IAP ternary complex.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-BCR-ABL antibody
-
Protein A/G magnetic beads
-
Western blot reagents (as in Protocol 2)
-
Antibodies for western blotting: anti-IAP (cIAP1 or XIAP), anti-BCR-ABL
Procedure:
-
Treat cells with the determined DC₅₀ of this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to stabilize the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-BCR-ABL antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against BCR-ABL and an IAP E3 ligase (e.g., cIAP1 or XIAP).
III. Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The following are example tables for presenting the results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.5 | 95 ± 5.0 | 90 ± 5.5 |
| 0.5 | 92 ± 3.8 | 85 ± 4.2 | 75 ± 4.9 |
| 1 | 85 ± 4.1 | 70 ± 3.9 | 55 ± 4.3 |
| 5 | 60 ± 3.5 | 45 ± 3.7 | 30 ± 3.8 |
| 10 | 40 ± 3.0 | 25 ± 3.1 | 15 ± 2.9 |
| 25 | 25 ± 2.8 | 10 ± 2.5 | 5 ± 2.1 |
| 50 | 15 ± 2.5 | 5 ± 2.0 | <5 |
| IC₅₀ (µM) | ~8.5 | ~4.0 | ~1.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Dose-Dependent Degradation of BCR-ABL by this compound (Western Blot)
| Concentration (µM) | % BCR-ABL Remaining (24h) | % pSTAT5 Remaining (24h) | % pCrkL Remaining (24h) |
| Vehicle (DMSO) | 100 ± 6.5 | 100 ± 7.1 | 100 ± 6.8 |
| 0.1 | 95 ± 5.8 | 98 ± 6.2 | 96 ± 6.0 |
| 0.5 | 80 ± 5.1 | 85 ± 5.5 | 82 ± 5.3 |
| 1 | 65 ± 4.7 | 70 ± 4.9 | 68 ± 4.6 |
| 5 | 48 ± 4.0 | 55 ± 4.3 | 52 ± 4.1 |
| 10 | 30 ± 3.5 | 35 ± 3.8 | 33 ± 3.6 |
| 25 | 15 ± 2.9 | 20 ± 3.1 | 18 ± 3.0 |
| 50 | <10 | <15 | <12 |
| DC₅₀ (µM) | ~5.0 | ~6.0 | ~5.5 |
| Dₘₐₓ (%) | >90% | >85% | >88% |
Data are presented as mean ± SD from three independent experiments.
IV. Conclusion
By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific experimental needs. The ideal concentration should induce maximal degradation of BCR-ABL (Dₘₐₓ) and a corresponding inhibition of downstream signaling, while the effects on cell viability can be correlated to the on-target degradation. It is recommended to use a concentration at or slightly above the DC₅₀ that achieves Dₘₐₓ for subsequent mechanistic studies. Researchers should also be mindful of the potential "hook effect," where higher concentrations can lead to reduced degradation efficiency, and select a concentration that avoids this phenomenon.
References
Application Notes and Protocols for Assessing Sniper(abl)-024-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-024 is a novel targeted protein degrader belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). It is designed to selectively induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL). This compound achieves this by conjugating an ABL inhibitor (GNF5) with an IAP ligand (LCL161 derivative), thereby recruiting the cellular inhibitor of apoptosis protein (cIAP1) E3 ubiquitin ligase to the BCR-ABL protein.[1][2][3][4][5] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL, ultimately triggering apoptosis in cancer cells.
These application notes provide detailed protocols for assessing apoptosis induced by this compound, enabling researchers to effectively evaluate its efficacy and elucidate its mechanism of action. The described methods cover key events in the apoptotic cascade, from early membrane changes to late-stage DNA fragmentation.
Putative Signaling Pathway for this compound-Induced Apoptosis
The degradation of the BCR-ABL oncoprotein by this compound is hypothesized to initiate a cascade of events leading to apoptosis. BCR-ABL is known to activate multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis, including the PI3K/Akt and MAPK pathways, and upregulation of anti-apoptotic Bcl-2 family proteins. By eliminating BCR-ABL, this compound is expected to deactivate these pro-survival signals, thereby tipping the cellular balance towards apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early and late apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, using a fluorogenic substrate. When cleaved by active caspases, the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the amount of caspase activity.
-
Cell Seeding and Treatment: Seed 20,000 cells/well in a 96-well plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the caspase substrate working solution according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add the caspase substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).
| Treatment Group | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Increase vs. Control |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
-
Cell Preparation: Prepare cells on slides or in plates and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TdT reaction mix containing labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Visualization: Visualize the labeled cells using a fluorescence microscope. Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
| Treatment Group | Total Number of Cells (DAPI stained) | Number of TUNEL-Positive Cells | % Apoptotic Cells |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (DNase I treated) |
Western Blot Analysis of Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway. Key markers include the cleavage of caspases (e.g., caspase-3) and their substrates like Poly (ADP-ribose) polymerase (PARP), as well as alterations in the levels of Bcl-2 family proteins.
Caption: General workflow for Western blot analysis.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
| Target Protein | Vehicle Control (Relative Density) | This compound (Low Conc.) (Relative Density) | This compound (High Conc.) (Relative Density) |
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| Bcl-2 | |||
| Bax | |||
| Loading Control | 1.0 | 1.0 | 1.0 |
Conclusion
The methods described in these application notes provide a comprehensive toolkit for researchers to assess the apoptotic effects of this compound. By employing a combination of these assays, it is possible to obtain a detailed understanding of the kinetics and molecular mechanisms of this compound-induced apoptosis, which is crucial for its preclinical and clinical development. For robust and reliable results, it is recommended to use multiple orthogonal assays to confirm apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sniper(abl)-024 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Sniper(abl)-024 for maximal degradation of the BCR-ABL oncoprotein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This compound works by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase (specifically, cellular inhibitor of apoptosis protein 1, cIAP1, and X-linked inhibitor of apoptosis protein, XIAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
Q2: What is the optimal incubation time for this compound?
The optimal incubation time for achieving maximum degradation (Dmax) of BCR-ABL can vary depending on the cell line, concentration of this compound used, and specific experimental conditions. Generally, significant degradation can be observed within 6 to 24 hours.[1] To determine the precise optimal time for your experiment, it is highly recommended to perform a time-course experiment.
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with many targeted protein degraders where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[2][3][4] This occurs because at excessively high concentrations, this compound is more likely to form binary complexes with either BCR-ABL or the IAP E3 ligase, rather than the productive ternary complex required for degradation.[2] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation.
Q4: Why am I not seeing any degradation of BCR-ABL?
Several factors could lead to a lack of BCR-ABL degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: You may be observing the "hook effect" at high concentrations, or the concentration may be too low to induce degradation. Perform a broad dose-response experiment.
-
Incorrect Incubation Time: The degradation kinetics may be slower or faster than anticipated. Conduct a time-course experiment at an optimal concentration.
-
Low E3 Ligase Expression: The target cell line must express sufficient levels of the cIAP1 and XIAP E3 ligases. Verify their expression levels using Western blotting or qPCR.
-
Compound Integrity: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Specificity: The efficacy of this compound can be cell-line dependent. K562 is a commonly used cell line for BCR-ABL degradation studies.
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from several sources:
-
Cell Viability and Density: Ensure consistent cell seeding density and monitor cell viability, as high concentrations of the degrader or prolonged incubation times can induce toxicity.
-
Reagent Variability: Use fresh, high-quality reagents, including cell culture media, lysis buffers, and antibodies.
-
Experimental Technique: Maintain consistency in your experimental workflow, particularly in incubation times, washing steps, and Western blot procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No BCR-ABL Degradation Observed | Concentration is too high (Hook Effect) or too low. | Perform a dose-response experiment with a wide concentration range (e.g., 1 pM to 100 µM). |
| Incubation time is not optimal. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) at the optimal concentration. | |
| Insufficient E3 ligase (cIAP1/XIAP) expression in the cell line. | Confirm E3 ligase expression via Western blot or qPCR. | |
| Degraded or inactive this compound compound. | Use a fresh stock of the compound and ensure proper storage. | |
| Bell-Shaped Dose-Response Curve | The "hook effect" is present. | Identify the optimal concentration for maximal degradation (Dmax) from the curve and use concentrations at or below this for future experiments. |
| Inconsistent Degradation Levels | Variability in cell seeding density or cell health. | Standardize cell seeding protocols and monitor cell viability. |
| Inconsistent incubation times or compound concentrations. | Ensure precise timing and accurate dilutions for all experiments. | |
| Issues with Western blot analysis (e.g., antibody quality, transfer efficiency). | Optimize your Western blot protocol and use validated antibodies. | |
| High Cell Toxicity | The concentration of this compound is too high. | Lower the concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50. |
| Off-target effects of the compound. | Use a lower, more specific concentration and include appropriate negative controls. |
Experimental Protocols
Protocol 1: Time-Course Analysis of BCR-ABL Degradation
This protocol outlines the steps to determine the optimal incubation time for this compound-mediated degradation of BCR-ABL.
1. Cell Seeding:
- Plate K562 cells (or another suitable BCR-ABL positive cell line) in a 12-well plate at a density of 2 x 10^5 cells/well.
- Allow cells to acclimate for 24 hours before treatment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in complete cell culture medium to the desired final concentration (determined from a prior dose-response experiment, typically around the DC50 value).
- Treat the cells with this compound for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours). Include a vehicle control (DMSO) for the longest time point.
3. Cell Lysis:
- At each time point, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
5. Western Blot Analysis:
- Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and visualize the bands.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the BCR-ABL band intensity to the loading control.
- Plot the normalized BCR-ABL levels against the incubation time to determine the time point of maximal degradation.
Data Presentation
Table 1: Expected BCR-ABL Degradation Over Time with this compound
| Incubation Time (hours) | Expected BCR-ABL Level (% of Control) | Notes |
| 0 | 100% | Baseline BCR-ABL expression. |
| 2-4 | 80-90% | Onset of degradation may be visible. |
| 6-8 | 50-70% | Significant degradation is typically observed. |
| 16-24 | 10-30% | Often the time of maximal degradation (Dmax). |
| 48 | 15-40% | Protein levels may start to recover due to new protein synthesis or degrader metabolism. |
| Note: These are hypothetical values and actual results may vary depending on experimental conditions. |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing Incubation Time.
References
How to improve Sniper(abl)-024 solubility in cell culture media
Welcome to the technical support center for Sniper(abl)-024. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists effectively use this compound in their cell culture experiments, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myeloid leukemia (CML).[1][2][3] this compound works by simultaneously binding to the BCR-ABL protein (via its GNF5 ligand portion) and an E3 ubiquitin ligase (via its LCL161 derivative ligand portion).[2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is causing this?
PROTAC molecules like this compound are often large, complex, and hydrophobic, which can lead to poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of the organic solvent (like DMSO) used to dissolve the compound is not sufficiently diluted in the final culture volume, or when the compound's solubility limit in the media is exceeded.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. The specific tolerance to DMSO can vary between cell lines. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects on cell viability and function.
Q5: How should I store this compound?
For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide: Improving this compound Solubility
This section provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your cell culture experiments.
Initial Preparation and Dilution
If you are observing precipitation, review your current protocol against the recommended procedure below.
Experimental Protocol: Standard Dilution of this compound
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation.
-
-
Serial Dilution (if necessary):
-
If your final desired concentration is very low, perform an intermediate serial dilution from your stock solution in DMSO.
-
-
Final Dilution into Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
To add the compound to your cells, first, add the required volume of the this compound stock solution to a larger volume of pre-warmed medium. Mix thoroughly by gentle inversion or swirling. Do not add the concentrated stock directly to the cells.
-
The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Immediately after adding the diluted this compound to your cells, gently swirl the plate or flask to ensure even distribution.
-
Advanced Troubleshooting for Persistent Solubility Issues
If precipitation still occurs after following the standard protocol, consider the following advanced strategies.
Option 1: Using a Co-solvent
Some hydrophobic compounds benefit from the use of a co-solvent to improve their solubility in aqueous solutions.
Experimental Protocol: Co-solvent Method
-
Prepare a concentrated stock solution of this compound in DMSO as described above.
-
For the final dilution step, instead of adding the DMSO stock directly to the full volume of media, first, mix the DMSO stock with a small volume of a sterile co-solvent like PEG 300 or PEG 400.
-
Add this mixture to your pre-warmed cell culture medium.
-
A suggested starting point is a final concentration of up to 1% PEG in the media, but this should be optimized for your specific cell line to avoid toxicity. Always include a vehicle control with the same concentration of DMSO and PEG.
Option 2: Using Surfactants
Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Experimental Protocol: Surfactant Method
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In your final dilution step, add the DMSO stock to cell culture medium that has been supplemented with a low concentration of a sterile, cell-culture grade non-ionic surfactant such as Tween® 80 or Pluronic® F-68.
-
A typical starting concentration for these surfactants is 0.01-0.1%. It is crucial to test the effect of the surfactant on your cells in a vehicle control experiment.
Summary of Troubleshooting Strategies
| Strategy | Description | Key Considerations |
| Standard Dilution | Prepare a high-concentration stock in DMSO and dilute into pre-warmed media. | Keep final DMSO concentration low (≤0.1%). |
| Co-solvent Method | Use of a co-solvent like PEG 300 or PEG 400 in the final dilution step. | Test for co-solvent toxicity on your cell line. |
| Surfactant Method | Addition of a non-ionic surfactant like Tween® 80 to the cell culture medium. | Verify that the surfactant does not interfere with your assay and is not toxic to your cells. |
| Sonication | Brief sonication of the diluted compound in media before adding to cells. | Use a water bath sonicator to avoid excessive heating and potential degradation. |
Visualizations
Experimental Workflow for Improving Solubility
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Signaling Pathway: BCR-ABL and its Degradation by this compound
Caption: Mechanism of this compound-induced degradation of BCR-ABL.
References
Addressing off-target effects of Sniper(abl)-024 in experiments
Welcome to the technical support center for Sniper(abl)-024. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][][3] It is a chimeric molecule that consists of three components:
-
An ABL inhibitor (GNF5) that specifically binds to the myristoyl-binding pocket of the ABL kinase domain.[4]
-
An IAP ligand (LCL161 derivative) that recruits Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases.[4]
-
A linker that connects the ABL inhibitor and the IAP ligand.
By simultaneously binding to both BCR-ABL and an IAP, this compound forms a ternary complex. This proximity triggers the ubiquitination of BCR-ABL by the IAP E3 ligase, marking it for degradation by the proteasome.
Q2: What is the reported potency of this compound?
This compound has been reported to induce the degradation of BCR-ABL protein with a DC50 of 5µM. The DC50 is the concentration of the degrader required to reduce the level of the target protein by 50%.
Q3: What are the potential off-target effects of this compound?
While a comprehensive proteomic analysis of this compound's off-target effects is not publicly available, potential off-target effects can be inferred from its components:
-
GNF5: As an allosteric inhibitor of ABL, GNF5 is designed for high specificity, which is expected to minimize off-target kinase inhibition compared to non-allosteric inhibitors.
-
LCL161 derivative: This SMAC mimetic is known to bind to and induce the degradation of cellular IAP1 (cIAP1) and, to a lesser extent, cIAP2 and XIAP. This can lead to the activation of the non-canonical NF-κB signaling pathway. Therefore, off-target effects may include the modulation of IAP levels and downstream NF-κB signaling.
Q4: What are important experimental controls to include when using this compound?
To ensure the observed effects are specific to the mechanism of this compound, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent.
-
Inactive Control Molecules:
-
E3 Ligase Binding-Deficient Control: A molecule structurally similar to this compound but with a modification to the IAP ligand that prevents it from binding to IAPs. This control helps to confirm that the degradation is dependent on E3 ligase recruitment.
-
Target Protein Binding-Deficient Control: A molecule with a modification to the GNF5 portion that abolishes its binding to BCR-ABL. This control helps to rule out off-target effects of the warhead itself.
-
-
Component Controls:
-
GNF5 alone: To assess the effect of BCR-ABL inhibition without degradation.
-
LCL161 derivative alone: To assess the effects of IAP antagonism independent of BCR-ABL targeting.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Problem 1: No or weak degradation of BCR-ABL observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for degradation. |
| "Hook Effect" | At very high concentrations, PROTACs and SNIPERs can form binary complexes with the target or the E3 ligase, which are non-productive for degradation, leading to reduced efficacy. Ensure your dose-response curve includes high concentrations to check for this biphasic effect. If the hook effect is observed, use concentrations at or below the optimal degradation concentration (Dmax). |
| Incorrect Incubation Time | Degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal incubation time for maximal degradation. |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of the relevant IAPs (cIAP1, XIAP). This can be checked by Western blot. |
| Cell Line Insensitivity | The cellular context can influence the efficiency of SNIPERs. Consider testing in a different cell line known to be sensitive to BCR-ABL degradation. |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Problem 2: Significant cell death or unexpected cellular effects observed.
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | As mentioned, the LCL161 component can induce apoptosis through IAP degradation. Lower the concentration of this compound to a range where BCR-ABL degradation is still observed but general toxicity is minimized. |
| NF-κB Pathway Activation | The LCL161 derivative can activate the non-canonical NF-κB pathway. Assess the activation of this pathway using a luciferase reporter assay or by checking the phosphorylation of key pathway components like p65 via Western blot. |
| General Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to distinguish between targeted cell killing due to BCR-ABL degradation and non-specific cytotoxicity. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Conditions | Ensure consistent cell passage number, confluency, and overall cell health. Stressed or overly confluent cells can respond differently. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Use consistent batches of antibodies and other reagents. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation times for treatment and subsequent assay steps. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
While specific proteomics data for this compound is not available, a hypothetical summary of expected results from a quantitative proteomics experiment is presented below to guide data interpretation.
| Protein | Log2 Fold Change (this compound vs. Vehicle) | Potential Role | Interpretation |
| BCR-ABL | -2.5 | On-target | Successful degradation of the target protein. |
| cIAP1 (BIRC2) | -1.8 | Off-target (IAP ligand) | Expected degradation due to the LCL161 derivative. |
| XIAP (BIRC4) | -1.0 | Off-target (IAP ligand) | Potential degradation due to the LCL161 derivative. |
| NFKBIA (IκBα) | -0.5 | Downstream of NF-κB | Potential indication of NF-κB pathway activation. |
| Other Kinases | < -0.2 | Off-target (GNF5) | Minimal changes would suggest high selectivity of the GNF5 warhead. |
Detailed Methodologies
Western Blot for BCR-ABL and IAP Degradation
This protocol is for assessing the degradation of BCR-ABL, cIAP1, and XIAP following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound and controls for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantification: Densitometry analysis of the bands to quantify protein levels relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BCR-ABL-Sniper(abl)-024-IAP ternary complex.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-cIAP1 or anti-BCR-ABL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-BCR-ABL, anti-cIAP1
Procedure:
-
Cell Treatment: Treat cells with this compound or controls.
-
Cell Lysis: Lyse cells with non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody, followed by the addition of Protein A/G beads to pull down the protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the expected components of the ternary complex.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
This compound, controls, and a positive control for NF-κB activation (e.g., TNF-α).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Transfection and Plating: Transfect cells with the reporter plasmids and plate them.
-
Cell Treatment: Treat the cells with this compound, controls, and TNF-α.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of this compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for weak BCR-ABL degradation.
Logical Relationship of Off-Target Effects
Caption: Potential on-target and off-target effects of this compound.
References
Best practices for storing and handling Sniper(abl)-024
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Sniper(abl)-024, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and efficacy. The following table summarizes the recommended conditions based on best practices for similar SNIPER and PROTAC molecules.
| Condition | Recommendation | Rationale |
| Storage (Solid Form) | Store at -20°C for long-term storage. | Minimizes degradation of the compound. |
| Storage (Stock Solution) | Store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. | Prevents degradation in solution and maintains compound integrity. |
| Reconstitution | Reconstitute in high-quality, anhydrous DMSO. | Ensures complete dissolution and stability of the compound. |
| Handling | Minimize freeze-thaw cycles. Aliquot the stock solution into single-use volumes. | Repeated freezing and thawing can lead to compound degradation and precipitation. |
| Light Sensitivity | Protect from direct light. | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. |
Experimental Protocols
A general protocol for a cell-based protein degradation assay using this compound is provided below. This should be optimized for your specific cell line and experimental conditions.
Objective: To determine the concentration-dependent degradation of the target protein (BCR-ABL) by this compound.
Methodology:
-
Cell Culture: Plate cells at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (BCR-ABL) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the this compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Interpreting unexpected results in Sniper(abl)-024 experiments
Welcome to the technical support center for Sniper(abl)-024. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this BCR-ABL protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules similar to Proteolysis-Targeting Chimeras (PROTACs). It is a heterobifunctional molecule composed of three key components:
-
A warhead: GNF-5, an allosteric inhibitor that binds to the myristate-binding pocket of the ABL kinase domain of the BCR-ABL protein.[1][2]
-
An E3 ligase ligand: A derivative of LCL161, which recruits cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2) and X-linked Inhibitor of Apoptosis Protein (XIAP), all of which have E3 ubiquitin ligase activity.[3][4]
-
A linker: A chemical moiety that connects the warhead and the E3 ligase ligand.
The primary mechanism of action involves the formation of a ternary complex between this compound, the BCR-ABL protein, and an IAP E3 ligase. This proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted degradation removes the entire BCR-ABL protein, not just inhibiting its kinase activity.[3]
Q2: What is the expected outcome of a successful this compound experiment?
A2: In a successful experiment using a BCR-ABL positive cell line (e.g., K562), you should observe a dose-dependent decrease in the total protein levels of BCR-ABL as measured by Western Blot. The reported half-maximal degradation concentration (DC50) for this compound is 5µM. Concurrently, you may also observe a decrease in the levels of cIAP1 due to auto-ubiquitination and degradation, a known effect of IAP-recruiting SNIPERs. This degradation of BCR-ABL should lead to a downstream reduction in the phosphorylation of its substrates (e.g., CrkL) and, ultimately, a decrease in cell viability and proliferation.
Q3: What are some common reasons for experimental variability?
A3: Variability in this compound experiments can arise from several factors:
-
Cell line integrity: Ensure the BCR-ABL positive cell line has not lost its expression of the fusion protein. Regular verification by Western Blot or PCR is recommended.
-
Compound stability and solubility: this compound, like many PROTACs, is a relatively large molecule with potential solubility issues. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. Prepare fresh dilutions for each experiment.
-
Cell density and passage number: Use cells at a consistent confluency and within a specific passage number range to minimize variability in cellular responses.
-
Reagent quality: Ensure the quality and consistency of antibodies, cell culture media, and other reagents.
Troubleshooting Unexpected Results
Problem 1: No or Incomplete BCR-ABL Degradation
Q: I am not observing the expected degradation of BCR-ABL protein after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a lack of BCR-ABL degradation. Here's a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the correct stock concentration of this compound. Prepare fresh serial dilutions for each experiment.
-
Rationale: Degradation of the compound or inaccuracies in dilution can lead to a lower-than-expected effective concentration.
-
-
Confirm Target and E3 Ligase Expression:
-
Action: Perform a baseline Western Blot to confirm robust expression of both BCR-ABL and the recruited IAP E3 ligases (cIAP1, XIAP) in your cell line.
-
Rationale: The cell line must express both the target protein and the E3 ligase for the PROTAC to function.
-
-
Optimize Treatment Time and Concentration:
-
Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).
-
Rationale: The kinetics of degradation can vary between cell lines. A wider concentration range can help identify the optimal degradation window and rule out the "hook effect" (see Problem 2).
-
-
Assess Proteasome Function:
-
Action: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).
-
Rationale: If this compound is functional, inhibiting the proteasome should "rescue" BCR-ABL from degradation, leading to an accumulation of ubiquitinated BCR-ABL. This confirms that the upstream ubiquitination is occurring.
-
-
Investigate Potential Resistance Mechanisms:
-
Action: If possible, sequence the BCR-ABL gene in your cell line to check for mutations that might interfere with GNF-5 binding.
-
Rationale: Although GNF-5 is an allosteric inhibitor, mutations in the myristate-binding pocket could confer resistance. Additionally, some resistance mechanisms to BCR-ABL degraders are independent of the BCR-ABL kinase domain.
-
Problem 2: The "Hook Effect" - Decreased Degradation at High Concentrations
Q: I see BCR-ABL degradation at intermediate concentrations of this compound, but the effect is diminished at higher concentrations. Why is this happening?
A: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.
-
Cause: At very high concentrations, this compound can form binary complexes with either BCR-ABL or the IAP E3 ligase, which are non-productive for degradation. The formation of the crucial ternary complex (BCR-ABL : this compound : IAP) is outcompeted by these binary complexes.
-
Solution: Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation (Dmax). For subsequent experiments, use concentrations at or below the Dmax.
Problem 3: Unexpected Cellular Phenotypes or Cytotoxicity
Q: I am observing significant cytotoxicity at concentrations where I don't see maximal BCR-ABL degradation, or I am seeing other unexpected cellular changes. What could be the cause?
A: Unexpected cellular effects can be due to several factors:
-
Off-Target Effects of GNF-5:
-
Rationale: While GNF-5 is a selective allosteric inhibitor of ABL kinases, it may have off-target activities at higher concentrations. These could lead to unexpected signaling changes and cytotoxicity.
-
Action: Review the kinase selectivity profile of GNF-5 and consider if any of its other potential targets are expressed in your cell line.
-
-
Immune-Modulatory Effects of the LCL161 Derivative:
-
Rationale: The LCL161 component of this compound targets IAP proteins, which are key regulators of inflammatory signaling pathways, such as NF-κB. Degradation of cIAPs can lead to the activation of non-canonical NF-κB signaling and the production of inflammatory cytokines like TNFα. This can have profound effects on cell survival and proliferation, independent of BCR-ABL degradation. In some contexts, LCL161 has been shown to have immunomodulatory effects, including the potential to sensitize cells to apoptosis.
-
Action: Measure the activation of the NF-κB pathway (e.g., by Western Blot for p100/p52 processing) and the secretion of cytokines (e.g., by ELISA for TNFα).
-
-
Simultaneous Degradation of IAPs:
-
Rationale: this compound will induce the degradation of its E3 ligase targets (cIAP1, XIAP). Since IAPs are key regulators of apoptosis, their removal can sensitize cells to cell death, which may be independent of or synergistic with BCR-ABL degradation.
-
Action: Monitor the levels of cIAP1 and XIAP by Western Blot in parallel with BCR-ABL.
-
Data Presentation
Table 1: Summary of Expected Quantitative Data in this compound Experiments
| Parameter | Assay | Expected Result | Potential Unexpected Result | Possible Cause of Unexpected Result |
| BCR-ABL Degradation | Western Blot | Dose-dependent decrease in BCR-ABL protein levels (DC50 ≈ 5 µM) | No degradation or incomplete degradation | Compound instability, low E3 ligase expression, proteasome dysfunction, cellular resistance |
| "Hook effect" (reduced degradation at high concentrations) | Formation of non-productive binary complexes | |||
| Cell Viability | MTT/XTT Assay | Dose-dependent decrease in cell viability | High cytotoxicity at low degradation levels | Off-target effects of GNF-5 or LCL161 derivative, IAP degradation-induced apoptosis |
| No effect on viability despite BCR-ABL degradation | Activation of compensatory survival pathways | |||
| Target Engagement | Co-IP | Detection of a ternary complex (BCR-ABL : this compound : cIAP1) | No ternary complex formation | Poor cell permeability, incorrect compound concentration |
| Downstream Signaling | Western Blot | Decreased phosphorylation of BCR-ABL substrates (e.g., p-CrkL) | No change in downstream signaling despite BCR-ABL degradation | Activation of parallel signaling pathways |
Experimental Protocols
Protocol 1: Quantitative Western Blot for BCR-ABL Degradation
This protocol is designed to quantify the degradation of BCR-ABL in a BCR-ABL positive cell line (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-cIAP1, anti-XIAP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere/stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Express the normalized BCR-ABL levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining BCR-ABL protein against the log of the this compound concentration to determine the DC50.
-
Protocol 2: Cell Viability (MTT/XTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
This compound
-
DMSO
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan crystals are dissolved.
-
For XTT: Add XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control, and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the formation of the BCR-ABL : this compound : cIAP1 ternary complex.
Materials:
-
BCR-ABL positive cells
-
This compound, DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blot: anti-BCR (or anti-c-Abl), anti-cIAP1
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor for 1-2 hours to stabilize the complex.
-
Cell Lysis: Lyse cells in non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluates by Western Blot using antibodies against BCR-ABL and cIAP1. A band for BCR-ABL in the sample immunoprecipitated with the cIAP1 antibody from this compound-treated cells would indicate the formation of the ternary complex.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length in SNIPER Compounds for Improved Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the linker length of SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser) compounds for enhanced efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during SNIPER compound optimization experiments in a question-and-answer format.
Question: My SNIPER compound binds to the target protein and the IAP E3 ligase in binary assays, but I don't see any target degradation. What could be the problem?
Answer:
This is a frequent challenge and often points to issues with the formation of a productive ternary complex (Target Protein-SNIPER-IAP). Here are the most likely causes related to the linker:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the IAP ligase. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][2]
-
Incorrect Linker Composition or Rigidity: The flexibility of the linker is crucial. A highly flexible linker might lead to non-productive binding orientations, while a very rigid linker might not allow for the necessary conformational adjustments to form a stable ternary complex.[2][3]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine residues targeted for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
Question: I'm observing a "hook effect" with my SNIPER compound, where degradation efficiency decreases at higher concentrations. How can I address this by modifying the linker?
Answer:
The "hook effect" occurs when high concentrations of the SNIPER compound lead to the formation of binary complexes (Target-SNIPER or SNIPER-IAP) that are not productive for degradation, instead of the desired ternary complex. While this is an inherent aspect of the mechanism, linker design can influence its severity:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the SNIPER into a conformation that is more favorable for ternary complex formation, which can reduce the formation of non-productive binary complexes.
Question: My SNIPER compound shows good degradation (Dmax), but the potency (DC50) is low. How can linker optimization help?
Answer:
Low potency despite good maximal degradation suggests that while a productive ternary complex can form, it does so inefficiently at lower concentrations. Linker optimization can address this by:
-
Fine-Tuning Linker Length: Even minor adjustments to the linker length can significantly impact the stability of the ternary complex and, consequently, the potency of the SNIPER compound. A systematic evaluation of a series of linker lengths is often necessary.
-
Altering Linker Composition: Introducing different chemical moieties into the linker, such as polyethylene glycol (PEG) or alkyl chains, can affect the compound's physicochemical properties, including solubility and cell permeability, which in turn can influence its potency.
Frequently Asked Questions (FAQs)
Q1: How does linker length impact the efficacy of a SNIPER compound?
The length of the linker is a critical determinant of SNIPER efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the SNIPER compound, and the IAP E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. If the linker is too short, it may cause steric hindrance; if it's too long, it may not effectively bring the proteins together for efficient ubiquitination.
Q2: What are the most common types of linkers used in SNIPER design?
The most frequently used linkers in SNIPER and PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. More rigid linkers incorporating structures like piperazine or piperidine are also used to improve conformational stability.
Q3: How does linker composition, beyond length, affect SNIPER performance?
Linker composition plays a significant role by influencing the SNIPER's solubility, cell permeability, and metabolic stability. For instance, hydrophilic linkers like PEG can improve solubility, while more hydrophobic alkyl linkers may enhance cell permeability. The chemical nature of the linker can also impact the stability of the ternary complex.
Q4: What are DC50 and Dmax, and why are they important?
-
DC50 (half-maximal degradation concentration): This is the concentration of the SNIPER compound required to degrade 50% of the target protein. A lower DC50 value indicates a more potent compound.
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the SNIPER. A higher Dmax value signifies a more efficacious compound.
These two parameters are crucial for evaluating and comparing the performance of different SNIPER compounds.
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation of target proteins.
Table 1: Impact of Linker Length on BCR-ABL Degradation by SNIPER Compounds
| SNIPER Compound | Linker Type | Linker Length | DC50 (µM) | Reference |
| SNIPER(ABL)-058 | Linker from LCL161 derivative | Not specified | 10 | |
| SNIPER(ABL)-015 | Linker from MV-1 | Not specified | 5 | |
| SNIPER(ABL)-024 | Linker from LCL161 derivative | Not specified | 5 | |
| SNIPER(ABL)-033 | Linker from LCL161 derivative | Not specified | 0.3 |
Table 2: Impact of Linker Length on TBK1 Degradation by PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | |
| 12-29 | Submicromolar | - | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol describes the quantification of target protein degradation in response to SNIPER treatment.
Materials:
-
Cell culture reagents
-
SNIPER compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the SNIPER compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the SNIPER compound or vehicle for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the SNIPER concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is for detecting the ubiquitination of the target protein upon SNIPER treatment.
Materials:
-
Cells treated with SNIPER compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Lyse the treated cells as described in the Western Blot protocol.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-target protein antibody overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads multiple times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting on the eluates as described in Protocol 1, using an anti-ubiquitin antibody to detect polyubiquitin chains on the target protein.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of SNIPER-induced target degradation on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
SNIPER compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the SNIPER compound for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the SNIPER concentration to determine the IC50 value.
-
Visualizations
References
How to control for proteasome inhibitor effects with Sniper(abl)-024
Welcome to the technical support center for Sniper(abl)-024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this BCR-ABL protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL protein. It functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
Q2: Why is it necessary to use a proteasome inhibitor as a control?
A2: Using a proteasome inhibitor, such as MG132 or bortezomib, is a critical control to confirm that the degradation of BCR-ABL by this compound is dependent on the proteasome. If this compound's effect is mediated by the proteasome, then inhibiting the proteasome should prevent the degradation of BCR-ABL, leading to its accumulation.
Q3: What are the recommended concentrations for proteasome inhibitors when used as controls with this compound?
A3: The optimal concentration of a proteasome inhibitor can vary depending on the cell line and experimental conditions. For K562 cells, a common model for chronic myeloid leukemia (CML) expressing BCR-ABL, the following concentration ranges are a good starting point:
-
MG132: 1-10 µM. A common starting point is 10 µM for 4-6 hours.
-
Bortezomib: 10-100 nM. A typical concentration is 20-50 nM for up to 24 hours.
It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits proteasome activity without causing significant cytotoxicity in your specific experimental setup.
Q4: What are potential off-target effects of proteasome inhibitors to be aware of?
A4: Proteasome inhibitors are not entirely specific and can have off-target effects. For example, MG132 can also inhibit other proteases like calpains. Bortezomib has been reported to inhibit serine proteases such as cathepsin G and HtrA2/Omi[1]. These off-target activities could potentially influence cellular signaling pathways independently of proteasome inhibition and should be considered when interpreting results.
Q5: How can I create a negative control for my this compound experiment?
A5: An ideal negative control would be a molecule structurally similar to this compound but unable to induce degradation. This could be achieved by:
-
Inactive Epimer: Synthesizing an epimer of the E3 ligase-binding moiety or the target-binding moiety that does not bind its respective protein.
-
Non-binding Moiety: Using a version of this compound where a key functional group for binding to either BCR-ABL or the IAP E3 ligase is modified or removed.
-
Separate Moieties: Treating cells with the BCR-ABL inhibitor (GNF5) and the IAP ligand (LCL161 derivative) as separate, unconjugated molecules. This combination should not induce degradation as the proximity-inducing mechanism is absent.
Troubleshooting Guides
Issue 1: No BCR-ABL Degradation Observed with this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 50 µM). |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. |
| "Hook Effect" | High concentrations of this compound can lead to the formation of non-productive binary complexes (Sniper-BCR-ABL or Sniper-IAP) instead of the productive ternary complex. Test a broader range of concentrations, especially lower ones, to see if degradation is observed. |
| Cell Line Resistance | Ensure the cell line used is sensitive to this compound. Check for high expression of drug efflux pumps which may reduce intracellular compound concentration. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions. |
Issue 2: Proteasome Inhibitor Control is Not Working as Expected
| Possible Cause | Troubleshooting Steps |
| Ineffective Proteasome Inhibition | Confirm the activity of your proteasome inhibitor stock. Perform a cell-based proteasome activity assay to verify that the chosen concentration and incubation time are sufficient to inhibit proteasome function in your cell line. |
| Proteasome Inhibitor Toxicity | High concentrations or prolonged treatment with proteasome inhibitors can be toxic to cells, leading to confounding results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration. |
| BCR-ABL Degradation is Proteasome-Independent | In the unlikely event that BCR-ABL degradation by this compound is not rescued by a proteasome inhibitor, consider the involvement of other degradation pathways, such as lysosomal degradation. This can be investigated using lysosomal inhibitors like chloroquine or bafilomycin A1. |
Quantitative Data Summary
| Compound | Target | Cell Line | DC50 | IC50 |
| This compound | BCR-ABL | K562 | 5 µM[2][3][4] | - |
| MG132 | Proteasome | K562 | - | ~95 nM (IC20 for 5-day growth inhibition)[5] |
| Bortezomib | Proteasome | K562 | - | ~24.6 nM (for 24h), 56.28 nM (for 48h) |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol 1: Confirmation of Proteasome-Dependent Degradation
This protocol is designed to verify that the degradation of BCR-ABL by this compound is mediated by the proteasome.
-
Cell Seeding: Seed K562 cells at a density that will allow for logarithmic growth throughout the experiment.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 50 nM bortezomib) for 1-2 hours. Include a vehicle control (DMSO).
-
This compound Treatment: Add this compound at the desired concentration to the pre-treated cells. Include a control group treated with this compound alone.
-
Incubation: Incubate the cells for the optimal time determined for BCR-ABL degradation (e.g., 8-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to detect the levels of BCR-ABL. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A successful control will show that pre-treatment with the proteasome inhibitor prevents the degradation of BCR-ABL induced by this compound.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of BCR-ABL and confirm that this compound enhances its degradation rate.
-
Cell Treatment: Treat cells with this compound or vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all wells to block new protein synthesis.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis and Western Blot: Prepare cell lysates and perform Western blotting for BCR-ABL and a loading control.
-
Data Analysis: Quantify the BCR-ABL band intensities at each time point, normalize to the loading control, and then normalize to the 0-hour time point for each treatment condition. Plot the percentage of remaining BCR-ABL against time to determine the protein half-life. The half-life of BCR-ABL should be shorter in the presence of this compound.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Proteasome Inhibitor Control Experiment.
Caption: Simplified BCR-ABL Signaling Pathway.
References
- 1. Nonproteasomal targets of the proteasome inhibitors bortezomib and carfilzomib: a link to clinical adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Troubleshooting with Sniper(abl)-024
Welcome to the technical support center for researchers utilizing Sniper(abl)-024 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules also known as PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myeloid leukemia (CML).[][2][3][4] this compound works by simultaneously binding to the BCR-ABL protein via its GNF5 moiety (an ABL kinase inhibitor) and to an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP), via its LCL161 derivative moiety.[5] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. Notably, SNIPERs can also induce the degradation of IAPs themselves, such as cIAP1 and XIAP.
Q2: What is the expected outcome of this compound treatment on cancer cells?
By degrading the BCR-ABL oncoprotein, this compound is expected to inhibit downstream signaling pathways that promote cell proliferation and survival in BCR-ABL positive cancer cells. This should lead to a decrease in cell viability and potentially induce apoptosis. The degradation of IAPs can further sensitize cancer cells to apoptosis.
Q3: Which cell viability assays are recommended for use with this compound?
Standard colorimetric and fluorometric cell viability assays such as MTT, XTT, and CCK-8 can be used to assess the effects of this compound. However, it is crucial to be aware of potential interferences and to include appropriate controls. Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are also a good alternative.
Q4: What is the reported DC50 for this compound?
The half-maximal degradation concentration (DC50) for this compound inducing the reduction of BCR-ABL protein is reported to be 5µM.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
Issue 1: Higher than Expected Cell Viability or No Dose-Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Compound Integrity: Ensure proper storage of this compound to prevent degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Confirm On-Target Activity: Independently verify the degradation of BCR-ABL protein using Western blotting. |
| Assay Interference | - Direct Chemical Interference: Test for direct reduction of the assay reagent by this compound in a cell-free system. Mix the compound with the assay reagent in media and measure the absorbance/fluorescence.- Efflux Pump Activity: Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecules. Consider using an efflux pump inhibitor as a control to see if it potentiates the effect of this compound. |
| Suboptimal Assay Conditions | - Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- Incubation Time: Perform a time-course experiment to determine the optimal treatment duration for observing a significant effect on cell viability. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (E3 ligase-PROTAC-target protein) is inhibited, leading to reduced degradation and a paradoxical increase in cell viability. Test a wider range of concentrations, including lower ones, to identify the optimal concentration range for degradation. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure Proper Technique: Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagent solutions.- Minimize Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Uneven Cell Distribution | - Proper Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.- Consistent Seeding: Work quickly and efficiently to prevent cells from settling in the reservoir while plating. |
| Compound Precipitation | - Check Solubility: Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider adjusting the solvent concentration or using a different formulation. |
Issue 3: Unexpected Cytotoxicity in Control Cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of GNF5 | - GNF5 is an allosteric inhibitor of ABL kinases and is generally considered to have high specificity. However, at high concentrations, off-target effects are always a possibility. Test the effect of this compound on a cell line that does not express BCR-ABL to assess off-target toxicity. |
| Effects of IAP Ligand (LCL161 derivative) | - The LCL161 component is a SMAC mimetic that induces the degradation of cIAPs, which can sensitize cells to apoptosis. This is an intended part of the mechanism for a SNIPER molecule. However, this effect might vary between cell lines. Consider testing the LCL161 derivative alone to understand its contribution to the observed cytotoxicity. |
| Solvent Toxicity | - DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for BCR-ABL Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BCR-ABL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Workflow for a Cell Viability Assay.
Caption: Troubleshooting Decision Tree.
References
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to SNIPER(ABL)-024 and Other SNIPER(ABL) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SNIPER(ABL)-024 with other SNIPER(ABL) compounds, particularly the highly potent SNIPER(ABL)-039. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in targeting the oncogenic BCR-ABL protein.
Introduction to SNIPER(ABL) Technology
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of target proteins through the ubiquitin-proteasome system. These molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically an Inhibitor of Apoptosis Protein (IAP). In the context of Chronic Myeloid Leukemia (CML), SNIPER(ABL) compounds are engineered to specifically target the BCR-ABL fusion protein for degradation, offering a potential therapeutic strategy.
This compound and SNIPER(ABL)-039 are two such compounds that utilize different ABL kinase inhibitors to target BCR-ABL. This compound incorporates the allosteric inhibitor GNF5, while SNIPER(ABL)-039 uses the ATP-competitive inhibitor Dasatinib.[1][2] Both compounds employ a derivative of LCL161 as the IAP ligand to engage the E3 ligase machinery.[1][2]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and SNIPER(ABL)-039, based on experimental findings in the K562 human CML cell line.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 for BCR-ABL Degradation | Reference |
| This compound | GNF5 | LCL161 derivative | 5 µM | [1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM |
Table 1: Comparison of Potency in BCR-ABL Degradation. The DC50 value represents the concentration required to achieve 50% degradation of the target protein.
| Compound | Target | IC50 | Reference |
| SNIPER(ABL)-039 | ABL | 0.54 nM | |
| cIAP1 | 10 nM | ||
| cIAP2 | 12 nM | ||
| XIAP | 50 nM |
| Cell Line | Compound | IC50 (Cell Proliferation) | Reference |
| K562 (BCR-ABL positive) | SNIPER(ABL)-039 | ~10 nM | |
| KCL22 (BCR-ABL positive) | SNIPER(ABL)-039 | ~10 nM | |
| KU812 (BCR-ABL positive) | SNIPER(ABL)-039 | ~10 nM |
Table 3: Anti-proliferative Activity of SNIPER(ABL)-039. IC50 values represent the concentration required to inhibit 50% of cell growth. Corresponding data for this compound is not specified in the primary literature.
Experimental Data Insights
Experimental evidence highlights a significant difference in the efficacy of this compound and SNIPER(ABL)-039.
Potency: SNIPER(ABL)-039 demonstrates substantially higher potency in degrading BCR-ABL, with a DC50 value in the nanomolar range (10 nM), compared to the micromolar potency of this compound (5 µM). This indicates that a much lower concentration of SNIPER(ABL)-039 is required to achieve the same level of BCR-ABL degradation.
Dose-Dependent Effects: For SNIPER(ABL)-039, effective degradation of BCR-ABL in K562 cells is observed at concentrations as low as 10 nM after a 24-hour incubation period. Maximal degradation is achieved at approximately 100 nM. Interestingly, a "hook effect" has been reported at higher concentrations, where the degradation efficiency decreases.
Downstream Signaling: SNIPER(ABL)-039 has been shown to inhibit the phosphorylation of downstream signaling molecules in the BCR-ABL pathway, including STAT5 and CrkL, consistent with the degradation of the upstream kinase.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for SNIPER(ABL) compounds and a typical experimental workflow for their evaluation.
References
A Comparative Analysis of Sniper(abl)-024 and Imatinib-Based PROTACs for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct strategies for inducing the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML): the Sniper(abl)-024 molecule and imatinib-based Proteolysis Targeting Chimeras (PROTACs). This comparison is based on available experimental data and focuses on their mechanisms of action, efficacy, and the underlying experimental methodologies.
Introduction: Targeting BCR-ABL for Degradation
The success of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment by inhibiting the kinase activity of BCR-ABL. However, challenges such as acquired resistance and the persistence of leukemic stem cells necessitate novel therapeutic approaches. Targeted protein degradation, utilizing molecules like PROTACs and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers an alternative strategy by inducing the wholesale destruction of the BCR-ABL protein through the ubiquitin-proteasome system.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (e.g., imatinib for BCR-ABL), a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
SNIPERs , on the other hand, are a class of protein degraders that specifically recruit the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases. This compound is a notable example, composed of a GNF5 allosteric ABL inhibitor linked to a derivative of the IAP ligand LCL161.[1][2]
Mechanism of Action: A Tale of Two E3 Ligases
The fundamental difference between this compound and traditional imatinib-based PROTACs lies in the E3 ligase they hijack.
This compound recruits cellular inhibitor of apoptosis protein 1 (cIAP1), an IAP family E3 ligase, to the BCR-ABL protein.[3] This recruitment is mediated by the LCL161 derivative component of the molecule. The proximity of cIAP1 to BCR-ABL results in the ubiquitination and proteasomal degradation of the fusion protein.
Imatinib-based PROTACs have been developed to recruit more commonly used E3 ligases such as VHL and CRBN.[4][5] The imatinib moiety binds to the ATP-binding site of the ABL kinase domain within BCR-ABL, while the other end of the molecule engages either VHL or CRBN to catalyze ubiquitination.
Quantitative Performance Comparison
The efficacy of a protein degrader is typically quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
| Compound | Warhead | E3 Ligase Recruited | Cell Line | DC50 | Reference(s) |
| This compound | GNF5 (Allosteric ABL inhibitor) | IAP | K562 | 5 µM | |
| SNIPER(ABL)-058 | Imatinib | IAP | K562 | 10 µM | |
| Imatinib-VHL PROTACs | Imatinib | VHL | K562 | No degradation observed | |
| Imatinib-CRBN PROTACs | Imatinib | CRBN | K562 | No degradation observed | |
| GMB-475 | GNF-family (Allosteric ABL inhibitor) | VHL | K562 | 340 nM |
Key Observations:
-
This compound demonstrates moderate degradation of BCR-ABL with a DC50 of 5 µM in K562 cells.
-
An imatinib-based SNIPER, SNIPER(ABL)-058 , which also recruits IAP, shows slightly lower potency with a DC50 of 10 µM.
-
Crucially, early-generation imatinib-based PROTACs designed to recruit VHL or CRBN have been reported to be largely ineffective at degrading BCR-ABL in K562 cells, despite confirming target engagement. This suggests that the formation of a productive ternary complex for ubiquitination is not achieved with these specific configurations.
-
For context, GMB-475 , a PROTAC utilizing an allosteric ABL inhibitor (from the same family as the warhead in this compound) but recruiting the VHL E3 ligase, shows significantly higher potency with a DC50 of 340 nM. This highlights that the choice of both the warhead and the E3 ligase is critical for successful degradation.
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Understanding these pathways is crucial for evaluating the downstream consequences of BCR-ABL degradation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare BCR-ABL degraders.
Assessment of BCR-ABL Degradation by Western Blot
This protocol outlines the standard method for quantifying the reduction of BCR-ABL protein levels following treatment with a degrader.
Detailed Methodology:
-
Cell Culture: K562 (human CML) cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound, imatinib-based PROTACs, or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for BCR-ABL. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of BCR-ABL is normalized to the loading control, and the percentage of degradation relative to the vehicle control is calculated to determine the DC50 value.
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of CML cells.
Detailed Methodology (using a luminescent assay like CellTiter-Glo®):
-
Cell Seeding: K562 cells are seeded into 96-well opaque plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a period of 48 to 72 hours.
-
Assay Procedure: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. A volume of reagent equal to the culture medium volume is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The results are typically normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Summary and Conclusion
The comparison between this compound and imatinib-based PROTACs for BCR-ABL degradation reveals critical insights into the design of targeted protein degraders.
-
E3 Ligase Choice is Paramount: The ineffectiveness of early imatinib-based PROTACs recruiting VHL and CRBN underscores that successful degradation is not solely dependent on target binding. The geometry of the ternary complex and the specific E3 ligase are crucial factors.
-
SNIPERs as a Viable Alternative: The SNIPER technology, which recruits IAP E3 ligases, presents a viable strategy for degrading BCR-ABL. Both this compound (with an allosteric inhibitor) and an imatinib-based SNIPER have demonstrated the ability to degrade BCR-ABL, albeit with moderate potency.
-
Warhead Selection Influences Efficacy: The significantly higher potency of the VHL-recruiting PROTAC GMB-475, which uses an allosteric ABL inhibitor similar to this compound's warhead, compared to ATP-competitive imatinib-based PROTACs, suggests that the binding mode of the warhead can profoundly impact the formation of a productive ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Sniper(abl)-024 Versus Traditional Inhibitors in Targeting the BCR-ABL Oncoprotein
For Immediate Release
In the landscape of targeted therapies for cancers driven by the BCR-ABL fusion oncoprotein, such as Chronic Myeloid Leukemia (CML), a new class of molecules is emerging to challenge the established paradigm of kinase inhibition. This guide provides a detailed comparison of Sniper(abl)-024, a novel protein degrader, with traditional BCR-ABL tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and underlying experimental support.
Executive Summary
Traditional BCR-ABL inhibitors, including imatinib, nilotinib, and dasatinib, function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting its enzymatic activity. A newer generation of allosteric inhibitors, such as asciminib, targets the myristoyl pocket, offering an alternative mechanism of inhibition. In contrast, this compound represents a paradigm shift, operating as a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER). This molecule does not merely inhibit BCR-ABL but orchestrates its complete degradation through the cellular ubiquitin-proteasome system. This fundamental difference in the mechanism of action holds the potential to overcome resistance mechanisms that plague traditional TKIs.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the available quantitative data for this compound and a selection of traditional BCR-ABL inhibitors. This data provides a snapshot of their relative potencies against wild-type and mutant forms of the BCR-ABL oncoprotein.
Table 1: Efficacy of this compound and Related Degraders Against Wild-Type BCR-ABL
| Compound | Type | Target | DC50 (BCR-ABL Degradation) | IC50 (Cell Proliferation) | Cell Line |
| This compound | SNIPER | BCR-ABL | 5 µM[1][2] | Not Reported | K562 |
| SNIPER(ABL)-039 | SNIPER | BCR-ABL | 10 nM[1][3] | ~10 nM[4] | K562, KCL22, KU812 |
| SNIPER(ABL)-062 | SNIPER | BCR-ABL | Potent Degradation | Not Reported | K562 |
Table 2: Comparative IC50 Values of Traditional BCR-ABL Inhibitors Against Wild-Type and Mutant BCR-ABL Kinase
| Mutation | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) | Asciminib (nM) | Ponatinib (nM) |
| Wild-Type | ~25-500 | ~20-60 | ~0.5-3 | ~1.6-3.8 | ~0.35-2 |
| G250E | >10,000 | 70 | 5 | Not Reported | 4 |
| Q252H | >10,000 | 70 | 3 | Not Reported | 2 |
| Y253H | >10,000 | 450 | 16 | Not Reported | 2 |
| E255K | >10,000 | 200 | 9 | Not Reported | 4 |
| E255V | >10,000 | 450 | 10 | Not Reported | 4 |
| V299L | 1,500 | 100 | 12 | Not Reported | 4 |
| T315I | >10,000 | >2,000 | >500 | ~15-25 | ~2-10 |
| F317L | 1,500 | 70 | 10 | Not Reported | 4 |
| M351T | 2,000 | 70 | 3 | Not Reported | 2 |
| F359V | >10,000 | 200 | 12 | Not Reported | 4 |
| H396P | 5,000 | 70 | 3 | Not Reported | 2 |
Note: IC50 values are compiled from various sources and may vary depending on the specific cell line and assay conditions. The data is intended for comparative purposes.
Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between this compound and traditional TKIs lies in their approach to neutralizing the oncoprotein.
Traditional BCR-ABL Inhibitors: These small molecules act as competitive inhibitors, occupying the ATP-binding pocket of the ABL kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive uncontrolled cell proliferation. Asciminib represents a newer class of allosteric inhibitors that bind to the myristoyl pocket of the ABL kinase, inducing a conformational change that locks the kinase in an inactive state.
This compound: This molecule is a heterobifunctional compound. One end binds to the BCR-ABL protein (utilizing the GNF5 moiety), while the other end recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP) (via the LCL161 derivative moiety). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach eliminates the entire oncoprotein, rather than just inhibiting its function.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed CML cell lines (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or traditional TKIs) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
BCR-ABL Protein Degradation Assay (Western Blot)
This assay is used to quantify the amount of BCR-ABL protein in cells after treatment.
-
Cell Treatment: Culture CML cells and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the BCR-ABL protein levels to the loading control. Calculate the DC50 value (the concentration of the compound that causes 50% degradation of the target protein).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Reaction Setup: In a microplate, combine a purified recombinant BCR-ABL kinase domain, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining in the reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Determine the kinase activity at each compound concentration and calculate the IC50 value.
Overcoming Resistance and Future Perspectives
A significant challenge in CML therapy is the emergence of resistance to TKIs, often driven by mutations in the ABL kinase domain. The T315I "gatekeeper" mutation, for instance, confers resistance to most first and second-generation TKIs. While ponatinib is effective against this mutation, it is associated with significant side effects. Asciminib also shows activity against T315I.
The degradation mechanism of this compound offers a potential strategy to overcome resistance. By targeting the entire protein for destruction, it may be less susceptible to resistance caused by point mutations that affect drug binding to the kinase domain. However, the current data indicates that this compound itself is not as potent as some of the more advanced SNIPER compounds, such as SNIPER(ABL)-039, which demonstrates nanomolar efficacy. Further research is needed to evaluate the efficacy of this compound and other BCR-ABL degraders against a broad panel of clinically relevant mutations.
References
Validating the Selectivity of Sniper(abl)-024 for BCR-ABL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology. Proteolysis-targeting chimeras (PROTACs) and similar technologies, such as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a distinct mechanism of action compared to traditional small-molecule inhibitors. This guide provides a comparative analysis of Sniper(abl)-024, a novel SNIPER designed to degrade the oncogenic BCR-ABL fusion protein, against established tyrosine kinase inhibitors (TKIs) used in the treatment of chronic myeloid leukemia (CML).
This compound is a heterobifunctional molecule that conjugates the allosteric ABL inhibitor GNF-5 with a derivative of the IAP ligand LCL161.[1] This design hijacks the cellular ubiquitin-proteasome system to induce the specific degradation of BCR-ABL.[2][3] The primary measure of its efficacy is the half-maximal degradation concentration (DC50), which for this compound is 5µM for BCR-ABL.[1][2]
Comparative Analysis of Inhibitory Potency and Selectivity
While the primary mechanism of this compound is degradation, the selectivity of its targeting component, the ABL inhibitor GNF-5, provides insight into its potential off-target effects. The following tables summarize the inhibitory potency (IC50) and selectivity of GNF-5 and other prominent BCR-ABL TKIs. It is important to note that a comprehensive kinase selectivity profile for the complete this compound molecule is not publicly available at this time. The selectivity of a PROTAC can be influenced by both the warhead's binding profile and the formation of a stable ternary complex with the E3 ligase and the target protein.
Table 1: Comparative Inhibitory Potency against BCR-ABL
| Compound | Type | BCR-ABL IC50 (nM) | Notes |
| GNF-5 | Allosteric Inhibitor | 220 | Component of this compound. |
| Imatinib | ATP-competitive TKI | 25-600 | First-generation TKI. |
| Dasatinib | ATP-competitive TKI | <1 - 30 | Second-generation TKI. |
| Nilotinib | ATP-competitive TKI | 15-30 | Second-generation TKI. |
| Bosutinib | ATP-competitive TKI | 1.2 - 23 | Second-generation TKI. |
| Ponatinib | ATP-competitive TKI | 0.37 - 2 | Third-generation TKI, active against T315I mutation. |
Table 2: Selectivity Profile of BCR-ABL Inhibitors Against a Panel of Kinases
| Kinase | GNF-5 (% Inhibition at 1µM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) |
| ABL | Potent | 25-600 | <1 | 20 |
| SRC | Low | >10,000 | 0.8 | >10,000 |
| LCK | Low | >10,000 | 1.1 | >10,000 |
| LYN | Low | >10,000 | 1.1 | 140 |
| c-KIT | Low | 100-500 | 12 | 130 |
| PDGFRα | Low | 100-500 | 28 | 108 |
| PDGFRβ | Low | 100-500 | 1.1 | 65 |
Note: Data for GNF-5 is presented as percent inhibition at a single concentration due to the nature of the available data. Lower IC50 values indicate higher potency. A wider range of inhibited kinases at low nanomolar concentrations suggests lower selectivity.
The data indicates that GNF-5 is a selective allosteric inhibitor of ABL kinase. In contrast, ATP-competitive inhibitors, particularly second-generation TKIs like dasatinib, exhibit broader kinase inhibition profiles. The selectivity of this compound is anticipated to be primarily driven by the high specificity of GNF-5 for the myristoyl-binding pocket of ABL, a feature not present in most other kinases.
Signaling Pathways and Experimental Workflows
To fully characterize the selectivity and mechanism of action of this compound, a series of biochemical and cell-based assays are required.
Caption: BCR-ABL signaling and points of therapeutic intervention.
The diagram above illustrates the central role of the constitutively active BCR-ABL kinase in driving downstream signaling pathways that lead to increased cell proliferation and survival in CML. Traditional TKIs inhibit the kinase activity of BCR-ABL, while this compound induces its degradation.
References
A Comparative Analysis of the Degradation Kinetics of Novel BCR-ABL PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in the treatment of Chronic Myeloid Leukemia (CML) by targeting the oncogenic BCR-ABL fusion protein for degradation. This guide provides a comparative analysis of the degradation kinetics of several prominent BCR-ABL PROTACs, offering a valuable resource for researchers in the field. The data presented here is compiled from various studies and aims to facilitate an objective comparison of their performance.
Overview of BCR-ABL PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Several BCR-ABL PROTACs have been developed, each with distinct warheads, E3 ligase recruiters, and linkers, resulting in varied degradation efficiencies and kinetics. This guide focuses on a selection of well-characterized BCR-ABL PROTACs to highlight these differences.
Quantitative Comparison of Degradation Kinetics
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the available quantitative data for several BCR-ABL PROTACs. It is important to note that the experimental conditions, such as cell lines and treatment times, can vary between studies, which may influence the observed values.
| PROTAC | Warhead | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| GMB-475 | Allosteric (GNF-5 based) | VHL | K562 | 340 | >95 | 18 | [1] |
| SIAIS100 | Allosteric (Asciminib based) | CRBN | K562 | 2.7 | 91.2 | Not Specified | [2] |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | Not Specified | 16 | [3] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | K562 | ~25 | >60 | 24 | [4] |
| Compound 7o | GZD824 | CRBN | Ba/F3 T315I | 108.7 | >90 at 300nM | 24 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the BCR-ABL signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for assessing degradation kinetics.
Experimental Protocols
The determination of degradation kinetics is crucial for the evaluation of PROTACs. Below are detailed methodologies for two key experiments: Western Blotting for endpoint analysis and a Live-Cell Kinetic Degradation Assay for real-time monitoring.
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to determine the concentration-dependent degradation of BCR-ABL after a fixed time point.
1. Cell Culture and Treatment:
-
Culture human CML cell line K562 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours.
-
Prepare serial dilutions of the PROTACs in culture medium.
-
Treat the cells with varying concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Live-Cell Kinetic Degradation Assay
This protocol allows for the real-time measurement of protein degradation kinetics in living cells.
1. Cell Line Engineering:
-
Engineer a cell line (e.g., K562) to express a fusion of BCR-ABL with a reporter tag, such as NanoLuc® luciferase (e.g., HiBiT). This can be achieved using CRISPR/Cas9 gene editing for endogenous tagging.
2. Cell Plating and Substrate Addition:
-
Plate the engineered cells in a white, clear-bottom 96-well plate.
-
Add a live-cell substrate for the reporter tag (e.g., Endurazine™ for NanoLuc®) to the culture medium and incubate to allow for substrate equilibration and stabilization of the luminescent signal.
3. PROTAC Treatment and Kinetic Measurement:
-
Prepare serial dilutions of the PROTACs.
-
Add the PROTACs to the wells at various concentrations.
-
Immediately begin kinetic measurements of luminescence using a plate reader equipped with a temperature-controlled chamber (37°C).
-
Collect data at regular intervals (e.g., every 15 minutes) for a desired duration (e.g., 24 hours).
4. Data Analysis:
-
Normalize the luminescent signal at each time point to the signal at time zero for each concentration.
-
Plot the normalized signal over time to visualize the degradation kinetics.
-
From these kinetic curves, parameters such as the degradation rate constant (k_deg) and the half-life of degradation can be calculated.
-
The DC50 and Dmax can also be determined from the endpoint data of the kinetic run.
Conclusion
The comparative analysis of BCR-ABL PROTACs reveals a diverse landscape of degradation efficiencies, largely influenced by the choice of warhead, E3 ligase recruiter, and linker architecture. PROTACs like SIAIS100 demonstrate remarkable potency with a low nanomolar DC50 value. The development of PROTACs effective against resistant mutations, such as Compound 7o for the T315I mutation, highlights the potential of this modality to overcome clinical challenges in CML treatment.
The provided experimental protocols offer a standardized framework for the evaluation of novel BCR-ABL degraders, enabling researchers to generate robust and comparable data. Future studies focusing on a direct, side-by-side comparison of the degradation rates of these and other emerging PROTACs under uniform experimental conditions will be invaluable for the continued advancement of this promising therapeutic strategy.
References
In vivo efficacy comparison of Sniper(abl)-024 and other degraders
While information regarding a specific degrader designated "Sniper(abl)-024" is not publicly available, this guide provides a comparative overview of the in vivo efficacy of other prominent degraders targeting the oncogenic BCR-ABL protein. This analysis focuses on key preclinical data for SIAIS178, Arg-PEG1-Dasa, and GMB-475, offering researchers, scientists, and drug development professionals a comprehensive summary of their performance in xenograft models of chronic myeloid leukemia (CML).
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of CML. Targeted therapies that degrade this protein, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a promising therapeutic strategy. This guide synthesizes available in vivo data to facilitate a direct comparison of their anti-tumor activities.
Quantitative In Vivo Efficacy
The following table summarizes the in vivo efficacy of selected BCR-ABL degraders in mouse xenograft models. The data highlights key parameters such as the degrader type, the specific model used, the dosing regimen, and the observed tumor growth inhibition.
| Degrader | Type | Mouse Model | Dosing Regimen | Key In Vivo Efficacy Results |
| SIAIS178 | PROTAC (VHL-based) | K562-Luc Xenograft (NOD/SCID mice) | 50 mg/kg, intraperitoneal injection, daily for 21 days | Significant tumor regression observed.[1] |
| Arg-PEG1-Dasa | PROTAC (N-end rule) | K562 Xenograft (nude mice) | 10 mg/kg, intraperitoneal injection, every other day for 10 doses | Robust antitumor effects and significant downregulation of BCR-ABL levels in tumors.[2] |
| GMB-475 | PROTAC (VHL-based) | Ba/F3-MIG-p210-Luc CML model (Balb/c mice) | 5 mg/kg, intraperitoneal injection, every other day for 10 days | Showed a trend of reducing tumor burden and prolonging survival, but had a poor overall treatment effect as a monotherapy.[1] |
| SNIPER(ABL)-39 | SNIPER (IAP-based) | K562, KCL22, KU812 CML cell lines | Not available in public literature | Potent in vitro degradation of BCR-ABL and inhibition of CML cell line proliferation. In vivo efficacy data is not publicly available.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following table outlines the experimental protocols for the key studies cited in this guide.
| Parameter | SIAIS178 | Arg-PEG1-Dasa | GMB-475 |
| Cell Line | K562-Luc | K562 | Ba/F3-MIG-p210-Luc |
| Animal Strain | NOD/SCID mice | 4-week-old female nude mice | 8-week-old Balb/c mice |
| Cell Injection | Subcutaneous | 1 x 10^7 cells subcutaneously into the right flank | Tail vein injection |
| Tumor Initiation | Not specified | Tumors reached a palpable volume of 50-80 mm³ | Not applicable (leukemia model) |
| Treatment Start | Not specified | Day 7 post-transplantation | Not specified |
| Drug Administration | 50 mg/kg, intraperitoneal injection | 10 mg/kg, intraperitoneal injection | 5 mg/kg, intraperitoneal injection |
| Frequency | Daily | Every other day | Every other day |
| Duration | 21 days | 10 doses | 10 days |
| Vehicle Control | Provided | Provided | Provided |
| Efficacy Readout | Tumor regression | Tumor volume, tumor weight, and BCR-ABL levels in tumors | Tumor burden (fluorescence imaging) and survival |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: BCR-ABL Signaling Pathway.
Caption: In Vivo Xenograft Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: Sniper(abl)-024 vs. Dasatinib-Based SNIPERs for BCR-ABL Degradation
A Comparative Analysis of Potency and Cellular Effects
For researchers in oncology and drug development, the targeted degradation of oncogenic proteins represents a promising therapeutic strategy. This guide provides a head-to-head comparison of two distinct Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) molecules designed to degrade the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). We will objectively evaluate the performance of Sniper(abl)-024, which utilizes the allosteric ABL inhibitor GNF5, against a highly potent dasatinib-based SNIPER, SNIPER(ABL)-039. This comparison is supported by experimental data from a pivotal study by Shibata et al. (2017) in Cancer Science.[1]
Performance Comparison: Quantitative Data
The following tables summarize the key quantitative data comparing the efficacy of this compound and the dasatinib-based SNIPER(ABL)-039 in degrading BCR-ABL and inhibiting CML cell growth.
Table 1: BCR-ABL Protein Degradation Efficiency
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC₅₀ (BCR-ABL Degradation) | Cell Line | Reference |
| This compound | GNF5 | LCL161 derivative | 5 µM | K562 | [1][2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 | [3][4] |
Table 2: Inhibition of Cell Growth in CML Cell Lines
| Compound | IC₅₀ (K562 cells) | IC₅₀ (KCL-22 cells) | IC₅₀ (KU-812 cells) | Reference |
| SNIPER(ABL)-039 | ~10 nM | Not explicitly stated, but significant inhibition | Not explicitly stated, but significant inhibition | |
| Dasatinib | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison |
Note: Specific IC₅₀ values for this compound were not detailed in the primary comparative study, which focused on the more potent dasatinib-based constructs.
Mechanism of Action: A Shared Pathway to Degradation
Both this compound and dasatinib-based SNIPERs operate through the same general mechanism: hijacking the cellular ubiquitin-proteasome system to induce the degradation of the BCR-ABL oncoprotein. As depicted in the signaling pathway diagram below, these chimeric molecules form a ternary complex, bridging the target protein (BCR-ABL) and an E3 ubiquitin ligase (cIAP1/XIAP), leading to polyubiquitination and subsequent proteasomal degradation of BCR-ABL.
Caption: General mechanism of action for SNIPER molecules.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and dasatinib-based SNIPERs.
Western Blot Analysis for BCR-ABL Degradation
This protocol was used to determine the extent of BCR-ABL protein degradation following treatment with SNIPER compounds.
Experimental Workflow:
References
A Head-to-Head Battle for BCR-ABL Supremacy: Assessing the Advantages of Sniper(abl)-024 Over GNF-5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sniper(abl)-024 and GNF-5, two molecules targeting the notorious oncoprotein BCR-ABL, a key driver of chronic myeloid leukemia (CML). While both molecules share a common starting point in their design, their mechanisms of action diverge significantly, leading to distinct advantages for this compound.
GNF-5 is a well-established allosteric inhibitor of BCR-ABL, binding to the myristate pocket of the ABL kinase domain and locking it in an inactive conformation. In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that utilizes GNF-5 as a targeting ligand. By linking GNF-5 to a ligand for an E3 ubiquitin ligase, this compound flags the BCR-ABL protein for destruction by the cell's own protein disposal machinery, the proteasome. This fundamental difference—inhibition versus degradation—forms the basis of this compound's enhanced therapeutic potential.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and GNF-5, highlighting their respective potencies in degrading or inhibiting BCR-ABL and its downstream effects.
| Compound | Metric | Value | Cell Line | Experimental Conditions | Reference |
| This compound | DC50 (BCR-ABL Degradation) | 5 µM | K562 | 6-hour treatment | [1][2][3][4] |
| GNF-5 | IC50 (Bcr-Abl Inhibition) | 220 nM | N/A (Biochemical Assay) | Wild-type Abl | [5] |
| GNF-5 | EC50 (Anti-proliferative) | 430 nM | Ba/F3 (wt-Bcr-Abl) | 48-hour treatment | |
| GNF-5 | EC50 (Anti-proliferative) | 580 nM | Ba/F3 (E255K mutant) | 48-hour treatment | |
| GNF-5 | IC50 (Anti-proliferative) | ~1 µM | K562, KU812, KCL22 | 48-hour treatment |
Table 1: Comparison of In Vitro Potency. This table highlights the different metrics used to evaluate the activity of an inhibitor (GNF-5) and a degrader (this compound). While GNF-5 shows potent inhibition at the nanomolar level, this compound effectively induces degradation of the target protein.
| Compound | Concentration | BCR-ABL Protein Level (% of Control) | Cell Line | Treatment Duration | Reference |
| This compound | 1 µM | ~70% | K562 | 6 hours | |
| This compound | 3 µM | ~55% | K562 | 6 hours | |
| This compound | 10 µM | ~40% | K562 | 6 hours |
Table 2: Dose-Dependent Degradation of BCR-ABL by this compound. Data is estimated from Western Blot analysis presented in Shibata N, et al. Cancer Sci. 2017. This demonstrates that this compound leads to a significant reduction of the total BCR-ABL protein level in a concentration-dependent manner.
Mechanism of Action: Inhibition vs. Degradation
The primary advantage of this compound lies in its event-driven, catalytic mechanism of action, which contrasts with the occupancy-driven mechanism of GNF-5.
As depicted in Figure 1, GNF-5 reversibly binds to and inhibits BCR-ABL. This requires sustained high concentrations of the drug to maintain inhibition. In contrast, this compound acts catalytically. A single molecule of this compound can induce the degradation of multiple BCR-ABL proteins, leading to a prolonged duration of action even after the compound has been cleared. This catalytic nature suggests the potential for less frequent dosing and a wider therapeutic window.
The BCR-ABL Signaling Pathway
To fully appreciate the impact of these two molecules, it is essential to understand the central role of BCR-ABL in driving CML. The diagram below illustrates the key downstream signaling pathways activated by the constitutively active BCR-ABL kinase.
Both GNF-5 and this compound aim to shut down these pro-survival and proliferative signals. However, by eliminating the entire BCR-ABL protein, this compound not only blocks its kinase activity but also abrogates its scaffolding functions, which are independent of its catalytic activity and can contribute to leukemogenesis.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
Western Blotting for BCR-ABL Degradation
This protocol outlines the steps to assess the degradation of BCR-ABL protein in K562 cells following treatment with this compound.
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Treatment: Seed K562 cells at a density of 5 x 10^5 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or GNF-5 for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Proliferation Assay
This protocol describes how to measure the anti-proliferative effects of this compound and GNF-5 on CML cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and GNF-5 in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the EC50 or IC50 value using a non-linear regression analysis.
In Vitro Ubiquitination Assay
This protocol is designed to confirm that this compound induces the ubiquitination of BCR-ABL.
-
Cell Treatment: Treat K562 cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysate with an anti-ABL antibody conjugated to beads (e.g., Protein A/G agarose) to pull down BCR-ABL and its interacting proteins.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the presence of a ubiquitin smear, which is indicative of polyubiquitination of BCR-ABL.
Conclusion: A Clear Advantage for Degradation
While GNF-5 is a potent inhibitor of BCR-ABL's kinase activity, this compound offers several key advantages that stem from its ability to induce the complete degradation of the oncoprotein. These advantages include:
-
Elimination of Scaffolding Functions: By removing the entire protein, this compound addresses both the kinase-dependent and -independent roles of BCR-ABL in leukemogenesis.
-
Catalytic Mechanism and Prolonged Action: The ability of a single this compound molecule to trigger the degradation of multiple BCR-ABL proteins suggests a more durable response and the potential for a more favorable dosing regimen.
-
Potential to Overcome Resistance: While not extensively demonstrated for this specific compound, PROTACs, in general, have shown the ability to degrade mutated target proteins that are resistant to traditional inhibitors.
References
Validating the Mechanism of Sniper(abl)-024: A Comparative Guide to CRISPR Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of Sniper(abl)-024, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), and the pivotal role of CRISPR/Cas9 knockout studies in its validation. We present a comparative analysis of this compound with other BCR-ABL degraders, detailed experimental protocols for mechanism validation, and visual diagrams to elucidate the underlying biological processes.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the BCR-ABL protein (a GNF5 derivative), a ligand that recruits an E3 ubiquitin ligase (an LCL161 derivative for Inhibitor of Apoptosis Proteins - IAPs), and a linker connecting the two.[1][2] This design facilitates the formation of a ternary complex between BCR-ABL and an IAP E3 ligase (such as cIAP1 or XIAP), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[3][4][5]
Comparative Analysis of Sniper(abl) Degraders
Several Sniper(abl) molecules have been developed, each with varying ABL inhibitors and IAP ligands, resulting in different degradation potencies. The table below summarizes the reported DC50 values (the concentration required to degrade 50% of the target protein) for this compound and its analogues.
| Compound | ABL Inhibitor Ligand | IAP Ligand | DC50 of BCR-ABL Degradation |
| This compound | GNF5 | LCL161 derivative | 5 µM |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 µM |
| Sniper(abl)-050 | Imatinib | MV-1 | >10 µM (activity mentioned) |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM |
| SNIPER(ABL)-062 | Allosteric ABL inhibitor | cIAP1 ligand | Potent degradation mentioned |
CRISPR Knockout Studies for Mechanism Validation
The definitive method to validate the E3 ligase-dependent mechanism of a SNIPER molecule like this compound is through CRISPR/Cas9-mediated gene knockout. By knocking out the specific E3 ligase recruited by the SNIPER, one can determine if the degradation of the target protein is abolished, thus confirming the mechanism. For this compound, which utilizes IAP E3 ligases, CRISPR-mediated knockout of cIAP1 and/or XIAP would be the key validation experiment.
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sniper(abl)-024
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Sniper(abl)-024, a specific and non-genetic IAP-dependent protein eraser (SNIPER). Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general laboratory safety principles for handling potent, research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for understanding the compound's nature and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C52H61F3N8O9S |
| Molecular Weight | 1031.15 g/mol [1][2] |
| Appearance | Solid |
| Storage | Store at -20°C[3][4] |
| Biological Activity | Induces the reduction of BCR-ABL protein with a DC50 of 5μM[5] |
Recommended Disposal Pathway
The proper disposal of this compound, as with any research chemical, should follow a structured and cautious workflow to minimize risk to personnel and the environment. The following diagram illustrates the recommended logical steps for disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
The following detailed protocol provides a step-by-step guide for the proper disposal of this compound.
1. Consultation and Preparation:
-
Consult EHS: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
-
Gather Materials: Assemble all necessary materials for disposal, including appropriate waste containers, labels, and personal protective equipment (PPE).
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
A properly buttoned laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
3. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as empty vials, pipette tips, weighing papers, and contaminated gloves, should be collected in a designated, puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
4. Labeling and Packaging:
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Secure Packaging: Ensure that all waste containers are securely sealed to prevent leaks or spills.
5. Storage:
-
Designated Area: Store the sealed hazardous waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Follow Institutional Guidelines: Adhere to your institution's policies regarding the maximum allowable time for waste accumulation.
6. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste management vendor.
-
Do Not Dispose in General Waste: Under no circumstances should this compound or its contaminated materials be disposed of in the general trash or poured down the drain. This compound is very toxic to aquatic life with long-lasting effects.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling Sniper(abl)-024
This document provides crucial safety, handling, and disposal information for Sniper(abl)-024, a specific and non-genetic IAP-dependent protein eraser (SNIPER). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting by researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care by trained personnel only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general laboratory safety best practices and information for similar proteolysis-targeting chimeras (PROTACs).
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is essential when handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[1][2][3][4][5] |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves. |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Hazard Identification and First Aid
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Handling:
-
Preparation of Solutions: Stock solutions should be prepared in a fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure.
-
General Handling: Avoid direct contact with the skin and eyes. Do not breathe dust or vapor.
Storage:
-
Store this compound at room temperature in the continental US; storage conditions may vary elsewhere.
-
Always refer to the Certificate of Analysis for specific storage recommendations.
-
Keep the container tightly closed in a dry and well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
-
Waste Collection: Collect waste in suitable, labeled, and sealed containers.
-
Contaminated Materials: Absorb spills with inert material (e.g., sand, sawdust) and dispose of as hazardous waste.
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or groundwater.
Mechanism of Action of this compound
This compound is a PROTAC designed to induce the degradation of the oncogenic BCR-ABL protein. It functions by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: an ABL kinase inhibitor (GNF5 derivative), a ligand for an E3 ubiquitin ligase (LCL161 derivative, an IAP ligand), and a linker connecting them. This chimeric molecule brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.
Caption: Mechanism of Action of this compound.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operational procedure for handling and disposing of this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uci.edu [research.uci.edu]
- 3. download.basf.com [download.basf.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
